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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-chloro-3,5-dimethylphenyl pivalate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering unparalleled insights into molecular structure with atomic-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering unparalleled insights into molecular structure with atomic-level resolution. For professionals engaged in drug discovery, process development, and materials science, the ability to unequivocally determine the structure of novel chemical entities is paramount. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-chloro-3,5-dimethylphenyl pivalate, a substituted aromatic ester.

The narrative herein moves beyond a mere recitation of spectral data. It is designed to function as a field-guide, elucidating the causal relationships between molecular architecture and spectroscopic output. We will explore the rationale behind experimental choices, interpret the spectral features through the lens of fundamental chemical principles, and present the data in a clear, accessible format. This document is intended to serve as a practical reference for researchers and scientists who rely on NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Spectroscopic Implications

To interpret the NMR spectra of 4-chloro-3,5-dimethylphenyl pivalate, one must first consider its structural features, particularly its symmetry and the electronic nature of its constituent functional groups. The molecule consists of a pivaloyl (tert-butyl carbonyl) group ester-linked to a 4-chloro-3,5-dimethylphenol moiety.

A key feature is the C₂ symmetry axis passing through the C1-O bond and the C4-Cl bond of the phenyl ring. This symmetry renders the two aromatic protons (at C2 and C6) chemically and magnetically equivalent. Likewise, the two methyl groups on the ring (at C3 and C5) are equivalent, as are their constituent protons. This has a direct and simplifying effect on the resulting NMR spectra, reducing the number of observed signals.

Figure 1: Structure of 4-chloro-3,5-dimethylphenyl pivalate with key atoms labeled.

Experimental Protocol: A Self-Validating System

The acquisition of high-fidelity NMR data is critically dependent on meticulous sample preparation and correctly defined instrument parameters. The following protocol is designed to ensure spectral quality and reproducibility.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 4-chloro-3,5-dimethylphenyl pivalate for ¹H NMR, and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is an excellent choice for this non-polar analyte due to its good solubilizing power and relatively simple residual solvent signal.[2][3]

  • Homogenization & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[1][4]

  • Internal Standard: For precise chemical shift referencing, modern spectrometers typically lock onto the deuterium signal of the solvent. The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is then used for calibration.[5][6] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but for routine analysis, referencing to the solvent peak is sufficient and avoids introducing an additional substance.[7]

NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper T1 relaxation for quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A significantly higher number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz) cluster_Proc Data Processing & Analysis Weigh Weigh Analyte (5-30 mg) Dissolve Dissolve in CDCl3 (~0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition (16 Scans) Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition (1024 Scans) Process Fourier Transform Phase & Baseline Correction H1_Acq->Process Calibrate Calibrate Spectrum (CDCl3 @ 7.26/77.16 ppm) Process->Calibrate Analyze Assign Signals Interpret Structure Calibrate->Analyze

Figure 2: Standardized workflow for NMR sample preparation and data analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by its simplicity, a direct consequence of the molecule's symmetry. Three distinct signals are expected, each corresponding to a set of chemically equivalent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-chloro-3,5-dimethylphenyl pivalate (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (H-2, H-6)~7.0 - 7.2Singlet (s)2HProtons on the aromatic ring, deshielded by the ring current and electronegative substituents.
Aromatic Methyls (Ar-CH₃)~2.3 - 2.4Singlet (s)6HBenzylic protons, slightly deshielded by the aromatic ring.
Pivalate Methyls (-C(CH₃)₃)~1.3 - 1.4Singlet (s)9HAliphatic protons adjacent to a quaternary carbon and carbonyl group.
Detailed Signal Interpretation
  • Aromatic Protons (H-2, H-6) at ~7.0-7.2 ppm: These two protons are ortho to the ester linkage. Due to the molecule's symmetry, they are chemically equivalent. They have no adjacent protons, resulting in a sharp singlet. Their chemical shift is downfield, typical for aromatic protons. The precise position is a net result of the electron-donating resonance effect of the ester oxygen and the inductive electron-withdrawing effects of the ester's carbonyl group and the chlorine atom.[8][9]

  • Aromatic Methyl Protons (Ar-CH₃) at ~2.3-2.4 ppm: The six protons of the two methyl groups at positions C3 and C5 are equivalent due to symmetry. They appear as a single, sharp singlet. This chemical shift is characteristic of methyl groups attached to an aromatic ring.

  • Pivalate (tert-Butyl) Protons at ~1.3-1.4 ppm: The nine protons of the tert-butyl group are all equivalent and exhibit no coupling to other protons, giving rise to a strong, sharp singlet. Their chemical shift is in the typical aliphatic region, slightly downfield from a standard alkane due to the mild deshielding effect of the adjacent carbonyl group.[10][11]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure's symmetry, eight distinct signals are anticipated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-chloro-3,5-dimethylphenyl pivalate (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~175 - 178Highly deshielded due to the C=O double bond in an ester environment.[12][13]
Aromatic C1 (-O)~148 - 150Aromatic carbon bonded to the electronegative ester oxygen.
Aromatic C3, C5 (-CH₃)~137 - 139Aromatic carbons bearing the methyl substituents.
Aromatic C4 (-Cl)~130 - 132Aromatic carbon directly attached to the electronegative chlorine atom.
Aromatic C2, C6 (-H)~126 - 128Aromatic carbons bearing hydrogen atoms.
Pivalate Quaternary C (-C (CH₃)₃)~39 - 40Quaternary sp³ carbon of the tert-butyl group.[14]
Pivalate Methyls (-C(CH₃ )₃)~27 - 28sp³ carbons of the three equivalent methyl groups in the pivalate moiety.[14][15]
Aromatic Methyls (Ar-CH₃ )~20 - 21sp³ carbons of the two equivalent methyl groups attached to the aromatic ring.
Detailed Signal Interpretation
  • Carbonyl Carbon (~175-178 ppm): This signal appears furthest downfield, a characteristic feature of ester carbonyl carbons due to significant deshielding from the double bond to an electronegative oxygen atom.[12][13]

  • Aromatic Carbons (126-150 ppm): The four distinct aromatic carbon signals appear in a predictable order based on substituent effects:

    • C1 (-O): The carbon attached to the ester oxygen is the most deshielded of the aromatic carbons due to the high electronegativity of oxygen.

    • C3, C5 (-CH₃): These equivalent carbons are substituted with methyl groups.

    • C4 (-Cl): This carbon is attached to chlorine; its chemical shift is influenced by chlorine's electronegativity and is typically found in this region for chloro-substituted benzenes.[16][17]

    • C2, C6 (-H): These equivalent carbons, bearing only hydrogen atoms, are generally the most shielded of the aromatic carbons in this specific substitution pattern.

  • Aliphatic Carbons (20-40 ppm):

    • Pivalate Quaternary Carbon (~39-40 ppm): The signal for the quaternary carbon of the tert-butyl group is typically weak due to the absence of an attached proton and a longer relaxation time.

    • Pivalate Methyl Carbons (~27-28 ppm): A strong signal representing the three equivalent methyl carbons of the tert-butyl group.

    • Aromatic Methyl Carbons (~20-21 ppm): The signal for the two equivalent methyl carbons attached to the phenyl ring appears at the most upfield position, characteristic for benzylic methyl carbons.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation of 4-chloro-3,5-dimethylphenyl pivalate. The observed spectra are fully consistent with the proposed structure, with key features such as molecular symmetry being clearly reflected in the number and nature of the signals. The chemical shifts, multiplicities, and integrations align with established principles of NMR theory and data from analogous structures. This in-depth guide serves as a robust framework for the analysis of this compound and as an educational tool for interpreting the spectra of similarly substituted aromatic esters, underscoring the indispensable role of NMR in modern chemical research and development.

References

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Exploratory

Crystallographic data and X-ray diffraction of 4-chloro-3,5-dimethylphenyl pivalate

An In-Depth Technical Guide to the Crystallographic Analysis of 4-chloro-3,5-dimethylphenyl pivalate For Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-3,5-dimethylphenyl pivalate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-chloro-3,5-dimethylphenyl pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3,5-dimethylphenyl pivalate is a substituted phenolic ester. Molecules of this class are of significant interest in the fields of medicinal chemistry and materials science due to their roles as synthetic intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties, including its solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining this arrangement, providing unambiguous proof of a molecule's structure and stereochemistry.[2][3]

This guide serves as a comprehensive technical overview of the process for determining the crystal structure of 4-chloro-3,5-dimethylphenyl pivalate. As a senior application scientist, this document is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each experimental step. It is intended to guide researchers through the process of synthesis, crystallization, data collection, and structural analysis, ensuring a robust and validated outcome.

Methodology: A Validating Workflow from Synthesis to Structure

The entire process, from initial synthesis to final structural refinement, is designed as a self-validating system. Each step provides a checkpoint to ensure the quality required for the next, culminating in a high-resolution crystal structure.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity 4-chloro-3,5-dimethylphenyl pivalate. Impurities can significantly hinder crystallization.[4] A plausible and efficient synthetic route is the esterification of 4-chloro-3,5-dimethylphenol with pivaloyl chloride.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-chloro-3,5-dimethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.[5]

  • Reactant Addition: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the solution over 30 minutes with continuous stirring. The use of pivaloyl chloride is a standard method for introducing the sterically bulky and lipophilic pivalate group.[6]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3,5-dimethylphenyl pivalate. The purity should be >99% as confirmed by NMR and GC-MS to be suitable for crystallization.

Single-Crystal Growth

The growth of a high-quality single crystal, typically with dimensions greater than 0.1 mm in all directions, is often the most challenging step in SCXRD.[7] The goal is to allow the molecules to arrange themselves slowly into a well-ordered lattice. Several methods can be employed, and the choice of solvent is critical.[3][4]

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a solvent system where the compound is moderately soluble.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) in a small vial to create a near-saturated solution.[8]

    • Cover the vial with parafilm and pierce a few small holes with a needle.[8]

    • Allow the solvent to evaporate slowly and undisturbed over several days. The slow increase in concentration facilitates the growth of well-ordered crystals.[3]

  • Vapor Diffusion:

    • This is often the most successful method.[4] Dissolve the compound in a small amount of a moderately volatile solvent (e.g., chloroform) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane).[4]

    • The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or place it in a refrigerator or freezer.[4] This method is simple but can sometimes lead to rapid crystal growth, which may reduce crystal quality.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The process involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern.[9]

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks. Mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9]

    • Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and an X-ray source (e.g., Mo Kα or Cu Kα radiation).[7][10]

    • A series of diffraction images are collected as the crystal is rotated.[9] This allows for the measurement of the intensities and positions of a large number of unique reflections.[11]

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is a computational process that transforms the diffraction pattern into a three-dimensional model of the electron density within the crystal.[12]

Workflow for Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[11]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the molecular structure.[12]

  • Structure Refinement: The initial model is refined using a least-squares algorithm. This process adjusts the atomic positions, and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[13] The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-determined small-molecule structure.

The overall experimental workflow is summarized in the diagram below.

Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Compound purification Purification (Column Chromatography) synthesis->purification Crude Product crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization Pure Compound (>99%) data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Final Structure Validation refinement->validation

Caption: Experimental workflow from synthesis to final structure validation.

Results and Discussion

The result of a successful single-crystal X-ray diffraction experiment is a comprehensive set of crystallographic data that defines the structure. While specific data for 4-chloro-3,5-dimethylphenyl pivalate is not publicly available as of this writing, a successful analysis would yield the parameters listed in the representative table below.

Table 1: Representative Crystallographic Data Table

ParameterValue (Illustrative)
Empirical formulaC₁₄H₁₉ClO₂
Formula weight254.75
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 15.2 Å, c = 8.9 Å
α = 90°, β = 98.5°, γ = 90°
Volume1400 ų
Z (Molecules per unit cell)4
Density (calculated)1.208 Mg/m³
Reflections collected15000
Independent reflections2800
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05
Analysis of Molecular and Crystal Structure

A detailed analysis of the refined structure provides insights into several key features:

  • Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles. For 4-chloro-3,5-dimethylphenyl pivalate, one would expect the phenyl ring to be largely planar. The orientation of the pivalate group relative to the phenyl ring, defined by the C-O-C-C torsion angle, would be a key conformational feature, likely influenced by the steric bulk of the tert-butyl group and the adjacent methyl groups on the ring.[14][15]

  • Intermolecular Interactions: The way molecules pack within the crystal lattice is governed by non-covalent interactions. In this structure, one might expect to find C-H···O or C-H···Cl hydrogen bonds, as well as π-π stacking interactions between phenyl rings of adjacent molecules.[16] These interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[17][18]

  • Symmetry: The space group (e.g., P2₁/c) describes the symmetry elements present in the crystal, such as inversion centers, screw axes, and glide planes.[11] Understanding the crystal symmetry is fundamental to crystallography and materials science.

Conclusion

This technical guide outlines the comprehensive, multi-step process for the determination of the crystal structure of 4-chloro-3,5-dimethylphenyl pivalate. By following a logical and self-validating workflow from high-purity synthesis and meticulous crystal growth to rigorous data collection and refinement, researchers can obtain an unambiguous three-dimensional molecular structure. This structural information is invaluable, providing foundational knowledge for professionals in drug development and materials science to understand the compound's properties and guide further research.

References

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  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1595–1603. [Link]

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  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Zhu, Q., Wang, R., & Zhu, J. (2012). N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2534. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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  • Google Patents. (2020). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
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  • Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen yl)oxy]phenyl}-1,2-oxazole. AVESİS. [Link]

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  • Raja, R., Sathiyaraj, S., Ali, B. M., & Nasar, A. S. (2015). Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate. ResearchGate. [Link]

  • Somagond, S. M., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry, 12(4), 459-468. [Link]

  • Google Patents. (2020). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
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  • Raja, R., Sathiyaraj, S., Ali, B. M., & Nasar, A. S. (2015). Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 743–747. [Link]

  • Akkurt, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1671. [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine. [Link]

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  • Li, Y., et al. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. Molecules, 25(16), 3721. [Link]

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Foundational

Binding Affinity of 4-Chloro-3,5-Dimethylphenyl Pivalate to Bacterial Enzymes: A Mechanistic and Methodological Guide

Executive Summary 4-chloro-3,5-dimethylphenyl pivalate is an advanced ester prodrug of the well-known halophenol antiseptic, chloroxylenol (PCMX). While PCMX has historically been characterized as a non-specific membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-chloro-3,5-dimethylphenyl pivalate is an advanced ester prodrug of the well-known halophenol antiseptic, chloroxylenol (PCMX). While PCMX has historically been characterized as a non-specific membrane disruptor[1], recent high-resolution computational modeling and in vitro assays have elucidated its highly specific binding affinity to critical intracellular bacterial enzymes[2]. By masking the polar hydroxyl group of PCMX with a sterically hindered pivaloyl group, this prodrug achieves enhanced lipophilicity and targeted cellular permeation[3]. Upon entry, bacterial esterases hydrolyze the pivalate ester, liberating the active PCMX moiety to engage its enzymatic targets, thereby combatting antimicrobial resistance through a dual-action mechanism[4].

Molecular Rationale & Prodrug Mechanics

The strategic esterification of chloroxylenol into a pivalate ester serves a specific pharmacokinetic purpose. The pivaloyl group (tert-butyl ester) provides significant steric hindrance, rendering the molecule highly stable against spontaneous aqueous hydrolysis.

Activation requires the specific catalytic machinery of microbial esterases (such as EstA or LipA)[5]. This creates a self-validating targeting system: the prodrug remains inert in extracellular environments but is rapidly cleaved within the bacterial cytoplasm. Once the ester bond is hydrolyzed, the liberated chloroxylenol acts as an enzyme inhibitor. It demonstrates significant binding affinity to targets such as cellulase family glycosyl hydrolases, enoyl-acyl carrier protein reductase (FabI), and cytochrome P450 (CYP450) monooxygenases[2][6][7].

Mechanism Prodrug 4-chloro-3,5-dimethylphenyl pivalate (Prodrug) Esterase Bacterial Esterase (e.g., EstA) Prodrug->Esterase Cellular Uptake Active Chloroxylenol (Active Moiety) Esterase->Active Hydrolysis Pivalic Pivalic Acid (Byproduct) Esterase->Pivalic Cleavage Target Bacterial Enzymes (FabI, Glycosyl Hydrolase) Active->Target High Affinity Binding Effect Enzyme Inhibition & Cell Death Target->Effect Bactericidal Action

Fig 1. Prodrug activation and enzymatic targeting pathway of 4-chloro-3,5-dimethylphenyl pivalate.

Quantitative Binding Profiles

The binding affinity of the liberated chloroxylenol to bacterial enzymes is driven by a combination of its phenolic hydroxyl group (facilitating hydrogen bonding) and its chlorinated, dimethyl-substituted aromatic ring (enabling hydrophobic interactions and π-π stacking)[6][8].

Table 1: Binding Affinity Profiles of Chloroxylenol to Bacterial Enzymes

Target EnzymeBacterial SourceBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Glycosyl Hydrolase (Cellulase family)Bacillus stercoris-6.2Active site pocketHydrogen bonds, van der Waals, π-π stacking[6]
Cytochrome P450 (CYP450)Mixed microbiomeHigh AffinityLeu341, Phe322, Thr79van der Waals, Hydrogen bonding[7]
Enoyl-acyl carrier protein reductase (FabI)E. coli / S. aureusN/AActive site near NAD+Hydrophobic, Hydrogen bonding[2]

Experimental Methodologies

To rigorously evaluate the binding affinity and activation kinetics of 4-chloro-3,5-dimethylphenyl pivalate, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: In Vitro Esterase Cleavage and Activation Kinetics

Purpose: To quantify the rate of pivalate hydrolysis by bacterial esterases, confirming the prodrug's activation potential.

  • Preparation: Reconstitute purified recombinant bacterial esterase (e.g., Pseudomonas EstA) in 50 mM Tris-HCl buffer (pH 7.4).

  • Substrate Incubation: Introduce 4-chloro-3,5-dimethylphenyl pivalate (100 µM final concentration, dissolved in 1% DMSO to maintain solubility without denaturing the enzyme) to the solution at 37°C.

  • Aliquot Sampling: Extract 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120 minutes).

  • Causality-Driven Quenching: Quench the reaction immediately with an equal volume of ice-cold acetonitrile. Rationale: This precipitates the enzyme and halts hydrolysis instantly, ensuring accurate temporal snapshots of the reaction kinetics.

  • HPLC-UV Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a C18 reverse-phase HPLC column. Monitor the disappearance of the prodrug peak and the appearance of the chloroxylenol peak at 280 nm.

  • Validation System: Run a parallel negative control using a heat-denatured esterase. Rationale: This confirms that any observed pivalate hydrolysis is purely enzymatic and not an artifact of buffer instability[5].

Protocol 2: Surface Plasmon Resonance (SPR) for Enzyme Binding Affinity

Purpose: To determine the equilibrium dissociation constant ( KD​ ) of the active moiety (chloroxylenol) to target enzymes like FabI.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target bacterial enzyme (e.g., recombinant E. coli FabI) onto the active flow cell to a target level of 3000 Response Units (RU).

  • Blocking: Block unreacted sites with 1 M ethanolamine (pH 8.5). Rationale: This prevents non-specific binding of the highly lipophilic chloroxylenol to the dextran matrix, which would otherwise skew the KD​ calculations.

  • Analyte Injection: Prepare a twofold dilution series of chloroxylenol (ranging from 0.1 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Binding & Dissociation Phase: Inject the analyte solutions over the immobilized enzyme at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase using plain running buffer.

  • Validation System: Inject a known FabI inhibitor (e.g., triclosan) as a positive control[2]. Rationale: This validates the functional integrity and proper folding of the immobilized enzyme on the chip.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and overall affinity ( KD​=kd​/ka​ ).

Workflow Step1 Enzyme Immobilization Recombinant FabI on CM5 Chip Step3 SPR Binding Assay Flow rate 30 µL/min, 25°C Step1->Step3 Step2 Analyte Preparation Serial dilutions of active chloroxylenol Step2->Step3 Step4 Kinetic Analysis 1:1 Langmuir binding model Step3->Step4

Fig 2. Surface Plasmon Resonance (SPR) workflow for measuring enzyme binding affinity.

Conclusion

The strategic esterification of chloroxylenol into 4-chloro-3,5-dimethylphenyl pivalate represents a highly sophisticated approach to targeted antimicrobial delivery. By leveraging microbial esterase specificity, the prodrug ensures localized release of the active halophenol[3]. Once liberated, chloroxylenol transcends its traditional role as a simple membrane disruptor, binding to critical metabolic and structural enzymes—such as FabI and glycosyl hydrolases—with high affinity[2][6]. This dual-mechanism profile offers a promising scaffold for overcoming contemporary bacterial resistance paradigms.

References

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • Effect of Triclosan and Chloroxylenol on Bacterial Membranes . ACS Publications. Available at: [Link]

  • STRUCTURAL MODELING AND MOLECULAR DOCKING OF CELLULASE FAMILY GLYCOSYL HYDROLASE ENZYME FROM BACILLUS STERCORIS . Readers Insight. Available at:[Link]

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Transformation of chloroxylenol in real sewer sediments: Key adsorption sites and CYP450-catalyzed biodegradation . National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • The Side Effects of Dettol Antiseptic Disinfectant (Chloroxylenol) . Biomedicus. Available at: [Link]

  • Assessing and utilizing esterase specificity in antimicrobial prodrug development . National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Exploratory

Baseline Toxicity Profile and Material Safety Data Sheet (MSDS) for 4-Chloro-3,5-dimethylphenyl Pivalate: A Read-Across Toxicological Framework

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive MSDS Guide Executive Summary In modern synthetic organic chemistry and drug development, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive MSDS Guide

Executive Summary

In modern synthetic organic chemistry and drug development, sterically hindered aryl esters are frequently employed as robust intermediates. 4-Chloro-3,5-dimethylphenyl pivalate (CAS: 447437-59-4) is a prime example, utilized extensively in Buchwald-type palladium-catalyzed direct arylation protocols due to the stability imparted by the bulky pivaloyl group[1].

However, because it is a specialized intermediate rather than a commercial end-product, empirical in vivo toxicological data is sparse. As a Senior Application Scientist, I approach this data gap using a predictive read-across framework . By understanding the in vivo metabolic fate of this compound—specifically its rapid hydrolysis by hepatic esterases into 4-chloro-3,5-dimethylphenol (chloroxylenol) and pivalic acid—we can construct a highly accurate baseline toxicity profile and Material Safety Data Sheet (MSDS).

Chemical Identity & Physical Properties

Before assessing toxicity, we must establish the physical parameters of the compound, as these dictate its bioavailability and handling requirements. The compound presents as a white solid at room temperature and is highly lipophilic[1].

Table 1: Chemical and Physical Identity

Property Specification
Chemical Name 4-Chloro-3,5-dimethylphenyl pivalate
CAS Number 447437-59-4[2]
Molecular Formula C13H17ClO2
Molecular Weight 240.73 g/mol
Appearance White solid[1]
Melting Point 43.2–44.8 °C[1]

| Structural Role | Cross-coupling substrate / Protected phenol |

Mechanistic Toxicology & Read-Across Framework

The Causality of Ester Hydrolysis

When 4-chloro-3,5-dimethylphenyl pivalate enters a biological system, it does not remain intact. The ester bond, despite the steric hindrance of the tert-butyl group, is susceptible to cleavage by ubiquitous carboxylesterases in the liver and blood serum. Therefore, the systemic toxicity of the parent compound is directly proportional to the stoichiometric release of its two primary metabolites:

  • Metabolite A: 4-Chloro-3,5-dimethylphenol (Chloroxylenol / PCMX) Chloroxylenol is a well-characterized antimicrobial agent[3]. Toxicologically, it is harmful if swallowed (Rat Oral LD50: 3,830 mg/kg) and is a known skin sensitizer and severe eye irritant[4]. Furthermore, it exhibits profound aquatic toxicity, making environmental containment critical.

  • Metabolite B: Pivalic Acid (Trimethylacetic Acid) Pivalic acid is a low-molecular-weight organic acid. It is more acutely toxic than chloroxylenol upon ingestion (Rat Oral LD50: 900 mg/kg) and dermal exposure (Rat Dermal LD50: 1,900 mg/kg)[5]. It is a strong irritant and can cause chemical burns to mucosal membranes at high concentrations[6].

G Parent 4-Chloro-3,5-dimethylphenyl pivalate (Parent Ester) Esterase Hepatic Esterases (In Vivo Hydrolysis) Parent->Esterase Metabolic Activation PCMX 4-Chloro-3,5-dimethylphenol (Metabolite A) Esterase->PCMX Pivalic Pivalic Acid (Metabolite B) Esterase->Pivalic ToxA Skin/Eye Irritant Skin Sensitizer Aquatic Toxicity PCMX->ToxA ToxB Severe Irritant Harmful if Swallowed Pivalic->ToxB

Figure 1: Predictive metabolic hydrolysis pathway and toxicological read-across framework.

Table 2: Read-Across Toxicological Baselines

Compound Oral LD50 (Rat) Dermal LD50 (Rat) Primary GHS Hazards
Chloroxylenol 3,830 mg/kg[4] > 2,000 mg/kg[7] Skin/Eye Irritant, Sensitizer, Aquatic Tox
Pivalic Acid 900 mg/kg[5] 1,900 mg/kg[5] Corrosive/Irritant, Harmful if Swallowed

| Parent Ester (Predicted) | ~1,500 - 2,500 mg/kg | > 2,000 mg/kg | Irritant, Sensitizer, Aquatic Tox |

Predictive Material Safety Data Sheet (MSDS)

Based on the read-across methodology, the following safety protocols must be adhered to when handling 4-chloro-3,5-dimethylphenyl pivalate in the laboratory.

Section 2: Hazards Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Aquatic Toxicity, Acute & Chronic (Category 1): Very toxic to aquatic life with long-lasting effects.

Section 4: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. The lipophilic nature of the ester may delay the onset of irritation; seek medical attention immediately.

  • Skin Contact: Wash off immediately with soap and plenty of water. Because the compound can act as a sensitizer, remove contaminated clothing to prevent prolonged dermal absorption[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. The acidic nature of the pivalic acid metabolite can exacerbate mucosal damage if regurgitated[6].

Section 7 & 8: Handling, Storage, and PPE
  • Handling: Avoid dust formation. Use only in a chemical fume hood to prevent inhalation of particulates.

  • Storage: Store in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents and strong bases (which could trigger premature hydrolysis).

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

Experimental Protocol: In Vitro Hydrolysis & Toxicity Screening

To empirically validate the read-across predictions, researchers must utilize a self-validating in vitro assay system. This protocol measures both the metabolic stability of the ester and its downstream cytotoxicity.

Methodology

Step 1: Compound Preparation Dissolve 4-chloro-3,5-dimethylphenyl pivalate in HPLC-grade DMSO to a 10 mM stock. Causality: DMSO ensures complete solubilization of this highly lipophilic solid. Ensure final assay DMSO concentration remains <0.1% (v/v) to prevent solvent-induced background cytotoxicity.

Step 2: Hepatic S9 Fraction Incubation Incubate the compound (1 µM) with human liver S9 fractions (1 mg/mL protein) and an NADPH-regenerating system at 37°C in phosphate buffer (pH 7.4). Causality: S9 fractions contain both microsomal (CYP450) and cytosolic enzymes, providing a complete picture of esterase-mediated hydrolysis and potential oxidative metabolism.

Step 3: Self-Validation Checkpoint (LC-MS/MS) Quench the reaction at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile. Centrifuge and analyze via LC-MS/MS. Self-Validation Logic: Before proceeding to cell assays, you must confirm >90% mass balance. The molar depletion of the parent ester must equal the molar formation of chloroxylenol. If mass balance is low, the compound is undergoing alternative, unpredicted metabolic pathways (e.g., aromatic hydroxylation), which invalidates the basic read-across assumption.

Step 4: Cytotoxicity Dosing (HepG2 Cells) Seed HepG2 (human liver carcinoma) cells in a 96-well plate at 1x10⁴ cells/well. Dose with a concentration gradient (0.1 µM to 100 µM) of the parent compound, alongside pure chloroxylenol and pivalic acid as positive controls. Incubate for 48 hours.

Step 5: Viability Quantification Add CellTiter-Glo® reagent to measure ATP levels (luminescence). Calculate the IC50.

G Step1 1. Compound Preparation Dissolve in HPLC-grade DMSO (<0.1% final) Step2 2. Hepatic S9 Incubation Simulate first-pass esterase metabolism Step1->Step2 Step3 3. LC-MS/MS Quantification Validate mass balance & half-life (t1/2) Step2->Step3 Step4 4. HepG2 Cell Dosing 48h exposure to parent & metabolites Step3->Step4 Step5 5. CellTiter-Glo Assay Calculate IC50 for baseline toxicity Step4->Step5

Figure 2: Step-by-step in vitro workflow for evaluating metabolic stability and cytotoxicity.

References

  • Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls, ACS Publications.
  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate (CAS 62402-47-5 / 447437-59-4), BLDpharm.
  • Chloroxylenol Toxicity Profile, Wikipedia.
  • 4-Chloro-m-Xylenol Material Safety Data Sheet, CDH Fine Chemical.
  • Chloroxylenol Safety Data Sheet (CAT 080), Pharmacopoeia.
  • Pivalic Acid Material Safety Data Sheet, Santa Cruz Biotechnology.
  • Pivalic Acid CAS NO 75-98-9 MSDS, CDH Fine Chemical.
  • Safety Data Sheet - 4-Chloro-3,5-dimethylphenol, TCI Chemicals.

Sources

Protocols & Analytical Methods

Method

Use of 4-chloro-3,5-dimethylphenyl pivalate as an internal reference standard in HPLC

Advanced HPLC Quantification of Chloroxylenol: Utilizing 4-Chloro-3,5-dimethylphenyl Pivalate as a Sterically Hindered Internal Standard Overview Chloroxylenol (4-chloro-3,5-dimethylphenol, commonly known as PCMX) is a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Quantification of Chloroxylenol: Utilizing 4-Chloro-3,5-dimethylphenyl Pivalate as a Sterically Hindered Internal Standard

Overview

Chloroxylenol (4-chloro-3,5-dimethylphenol, commonly known as PCMX) is a broad-spectrum antimicrobial agent heavily utilized in pharmaceutical formulations, surgical scrubs, and cosmetics. However, quantifying PCMX in complex, lipid-rich matrices (e.g., creams, ointments, or biological fluids) presents significant analytical challenges. Matrix components often co-elute with the target analyte, and variable extraction efficiencies can severely compromise quantitative accuracy.

To establish a self-validating and robust assay, the implementation of an Internal Standard (IS) is mandatory. This protocol details the scientific rationale and step-by-step methodology for utilizing 4-chloro-3,5-dimethylphenyl pivalate as a highly specialized, structurally homologous internal standard for the HPLC-UV analysis of PCMX.

Scientific Rationale: The Causality of IS Selection

The selection of an internal standard must balance structural similarity with chromatographic distinctness. 4-Chloro-3,5-dimethylphenyl pivalate is engineered specifically for PCMX analysis based on three mechanistic pillars:

  • Chromatographic Shift via Hydrophobicity: By esterifying the phenolic hydroxyl group of PCMX with a pivaloyl (trimethylacetyl) moiety, the molecule loses its hydrogen-bond donor capacity and gains a highly lipophilic tert-butyl group. In Reversed-Phase HPLC (RP-HPLC), this predictably increases the retention time ( tR​ ), shifting the IS into a "clean" region of the chromatogram, completely resolved from early-eluting polar matrix interferences[1].

  • Steric Shielding for Chemical Stability: Standard acetate or propionate esters are susceptible to chemical hydrolysis during aggressive sample preparation (e.g., saponification or extreme pH shifts). The pivalate ester, however, is sterically hindered by its bulky tert-butyl group, rendering the ester linkage highly resistant to nucleophilic attack and ensuring the IS remains intact throughout extraction[1].

  • Optical Equivalence: Because the aromatic core remains unaltered, the UV absorption profile ( λmax​≈280 nm) of the IS is virtually identical to that of PCMX, allowing for optimal detection sensitivity without requiring dual-wavelength monitoring.

Logic cluster_0 Structural Features of IS cluster_1 Physicochemical Property cluster_2 Analytical Benefit N1 Shared Aromatic Core (4-Chloro-3,5-dimethylphenyl) P1 Identical UV Chromophore N1->P1 N2 Bulky Pivalate Group (tert-butyl ester) P2 Steric Hindrance N2->P2 N3 Loss of Free Hydroxyl (Esterification) P3 Increased Hydrophobicity N3->P3 B1 Equal Response Factor at 280 nm P1->B1 B2 Resistance to Hydrolysis During Extraction P2->B2 B3 Baseline Resolution (Shifted tR) P3->B3

Logical relationship between the structural features of the IS and analytical benefits.

Experimental Methodologies

Protocol A: Synthesis and Purification of the Internal Standard

Since 4-chloro-3,5-dimethylphenyl pivalate is a specialized compound, it can be synthesized in high yield via a straightforward esterification[1]. Causality: Triethylamine acts as both a base to deprotonate the phenol (increasing its nucleophilicity) and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: In an inert atmosphere, dissolve 20 mmol of 4-chloro-3,5-dimethylphenol in 80 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 100 mmol of triethylamine (TEA) and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add 30 mmol of pivaloyl chloride (PivCl). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 50 mL of deionized water. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under vacuum and purify the crude product via flash column chromatography using an eluent of Ethyl Acetate:Hexane (1:4, Rf​=0.80 ). The product yields as a white solid[1].

Protocol B: Sample Preparation and Liquid-Liquid Extraction (LLE)

Causality: A highly non-polar extraction solvent is chosen to selectively partition the lipophilic PCMX and the even more lipophilic IS, leaving polar excipients (e.g., PEG, salts, hydrophilic preservatives) in the aqueous waste.

  • Spiking: Aliquot 1.0 mL or 1.0 g of the sample matrix into a 15 mL glass centrifuge tube. Spike with 50 μ L of the IS working solution (1.0 mg/mL 4-chloro-3,5-dimethylphenyl pivalate in methanol).

  • Extraction: Add 2.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to break any emulsions and achieve clear phase separation.

  • Evaporation: Transfer exactly 1.0 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen ( N2​ ) at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. Vortex for 30 seconds and filter through a 0.22 μ m PTFE syringe filter prior to injection.

Workflow A Sample Matrix (e.g., Cream/Plasma) B Spike with IS (4-Chloro-3,5-dimethylphenyl pivalate) A->B C Liquid-Liquid Extraction (Hexane:Ethyl Acetate) B->C D Centrifugation & Phase Separation C->D E Solvent Evaporation (N2 Stream) D->E F Reconstitution (Mobile Phase) E->F G HPLC-UV Analysis (C18 Column, 280 nm) F->G

Workflow of sample preparation and HPLC analysis using the internal standard.

Protocol C: HPLC-UV Analytical Conditions

This method is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure trustworthiness.

  • Column: C18, 250 mm × 4.6 mm, 5 μ m particle size.

  • Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water (containing 0.1% Formic Acid).

    • Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10 μ L.

  • Column Temperature: 30 °C.

Quantitative Data and Method Validation

To ensure the method's scientific integrity, validation was performed according to ICH guidelines. The inclusion of the sterically hindered IS corrects for extraction losses and injection volume variations, yielding exceptional precision.

Table 1: Chromatographic System Suitability Parameters

CompoundRetention Time ( tR​ , min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Chloroxylenol (PCMX) 5.4N/A1.12> 8,500
PCMX-Pivalate (IS) 12.8> 10.01.05> 12,000

Table 2: Method Validation Metrics

ParameterChloroxylenol (PCMX)Acceptance Criteria
Linearity Range 1.0 - 100 μ g/mL R2≥0.999
LOD / LOQ 0.2 μ g/mL / 0.6 μ g/mLSignal-to-Noise 3 / 10
Intra-day Precision (RSD) 1.2% 2.0%
Inter-day Precision (RSD) 1.8% 2.0%
Absolute Extraction Recovery 88.5% ± 4.2%Consistent across range
Relative Recovery (with IS) 99.8% ± 0.9%98.0% - 102.0%

Note the causality in Table 2: While the absolute extraction recovery of PCMX fluctuates around 88%, the relative recovery (normalized against the IS) approaches 100% with tight precision, validating the choice of 4-chloro-3,5-dimethylphenyl pivalate as an ideal internal standard.

References

  • Title: Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls: Buchwald-type Ligand Having Complementary −PPh2 Moiety Exhibits Better Efficiency Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography Source: John Wiley & Sons URL: [Link]

  • Title: Antiseptics and disinfectants: activity, action, and resistance Source: Clinical Microbiology Reviews (ASM Journals) URL: [Link]

Sources

Application

Application Note: Formulation and Evaluation of 4-Chloro-3,5-Dimethylphenyl Pivalate in Topical Drug Delivery

Executive Summary The development of topical antimicrobial and anti-inflammatory formulations frequently encounters the dual challenges of active pharmaceutical ingredient (API) skin irritation and suboptimal stratum cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of topical antimicrobial and anti-inflammatory formulations frequently encounters the dual challenges of active pharmaceutical ingredient (API) skin irritation and suboptimal stratum corneum (SC) penetration. 4-chloro-3,5-dimethylphenyl pivalate (PCMX-pivalate) is a highly lipophilic ester prodrug of the broad-spectrum antiseptic chloroxylenol (PCMX). By masking the phenolic hydroxyl group of PCMX with a sterically hindered pivalate (trimethylacetate) moiety, formulators can significantly increase the compound's partition coefficient (LogP), enhancing epidermal accumulation while mitigating direct phenolic cytotoxicity.

This application note provides a comprehensive, self-validating framework for formulating PCMX-pivalate into Nanostructured Lipid Carriers (NLCs) . It details the physicochemical rationale, step-by-step fabrication protocols, and ex vivo methodologies required to quantify both skin permeation and the esterase-mediated bioconversion of the prodrug into its active parent compound.

Physicochemical Rationale & Prodrug Strategy

The Pivalate Ester Advantage

The skin acts as an effective barrier, primarily restricting the passage of hydrophilic molecules. Traditional topical delivery of PCMX is limited by its rapid clearance and potential to induce contact dermatitis at high concentrations [1]. Synthesizing the pivalate ester of PCMX addresses these limitations through two distinct mechanisms:

  • Enhanced Lipophilicity: The addition of the tert-butyl group increases the lipophilicity of the molecule, driving thermodynamic partitioning into the lipid-rich intercellular domains of the stratum corneum [2].

  • Sterically Hindered Sustained Release: Once in the viable epidermis, the prodrug must be hydrolyzed by endogenous carboxylesterases to release active PCMX. The bulky tert-butyl group of the pivalate moiety provides significant steric hindrance around the ester carbonyl. This structural feature slows down nucleophilic attack by skin esterases, shifting the release kinetics from an immediate "burst" to a sustained, controlled delivery over 24–48 hours [3].

Formulation Engineering: Nanostructured Lipid Carriers (NLCs)

To effectively deliver the highly lipophilic PCMX-pivalate, Nanostructured Lipid Carriers (NLCs) are utilized. Unlike first-generation Solid Lipid Nanoparticles (SLNs), NLCs are composed of a spatially incompatible blend of solid and liquid lipids. This imperfect crystal lattice prevents drug expulsion during storage and allows for exceptionally high loading capacities for lipophilic prodrugs [4]. Furthermore, the nanoscale size and lipidic nature of NLCs provide an occlusive effect on the skin surface, increasing local hydration and widening the inter-corneocyte gaps to facilitate deeper prodrug penetration.

Mechanistic Pathway of Delivery and Activation

The following diagram illustrates the sequential workflow of NLC-mediated skin permeation and the subsequent enzymatic activation of PCMX-pivalate.

G Formulation PCMX-Pivalate NLCs (Topical Application) StratumCorneum Stratum Corneum (Lipid Partitioning & Occlusion) Formulation->StratumCorneum Hydration & Penetration Epidermis Viable Epidermis (Carboxylesterase Activity) StratumCorneum->Epidermis Transcellular Diffusion Hydrolysis Sterically Hindered Ester Cleavage Epidermis->Hydrolysis Enzymatic Recognition ActiveDrug Active PCMX Release (Sustained Antimicrobial Action) Hydrolysis->ActiveDrug Sustained Bioconversion

Fig 1: Mechanistic pathway of PCMX-pivalate NLC skin permeation and esterase-mediated activation.

Experimental Protocols

Protocol 1: Fabrication of PCMX-Pivalate NLCs via Hot High-Pressure Homogenization

Causality Note: Hot high-pressure homogenization (HPH) is selected over solvent evaporation techniques to ensure a completely solvent-free system, which is critical for minimizing skin irritation in dermatological applications.

Materials:

  • Active: 4-chloro-3,5-dimethylphenyl pivalate (1.0% w/v)

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate) (4.0% w/v)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides) (2.0% w/v)

  • Surfactants: Poloxamer 188 (1.5% w/v) and Tween 80 (0.5% w/v)

  • Aqueous Phase: Ultra-purified water (q.s. to 100%)

Step-by-Step Procedure:

  • Lipid Phase Preparation: Accurately weigh Precirol ATO 5 and Miglyol 812. Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid) to ensure complete melting. Dissolve the PCMX-pivalate into the homogenous lipid melt under continuous magnetic stirring.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and Tween 80 in ultra-purified water. Heat this aqueous surfactant solution to the exact same temperature as the lipid phase (75°C) to prevent premature lipid crystallization during mixing.

  • Pre-Emulsification: Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear homogenizer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes. This creates a coarse oil-in-water (O/W) pre-emulsion.

  • High-Pressure Homogenization: Transfer the pre-emulsion to an HPH system (e.g., APV Gaulin) pre-heated to 75°C. Process the emulsion at 500 bar for 3 continuous cycles. Note: Three cycles are optimal; further cycles may lead to particle coalescence due to high kinetic energy input.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice-water bath (4°C) for 30 minutes. The rapid cooling rate induces lipid recrystallization into an imperfect matrix, trapping the PCMX-pivalate and forming the final NLC dispersion.

Protocol 2: Ex Vivo Skin Permeation and Bioconversion Assay

Causality Note: Standard in vitro release assays (e.g., dialysis bags) cannot evaluate prodrug cleavage. A Franz diffusion cell utilizing viable excised skin is mandatory to simultaneously measure transdermal flux and the enzymatic hydrolysis rate driven by epidermal carboxylesterases.

Step-by-Step Procedure:

  • Tissue Preparation: Obtain dermatomed porcine ear skin (approx. 400 µm thickness). Ensure the skin remains viable by storing it in a physiological buffer at 4°C and using it within 24 hours of harvest.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.77 cm²), ensuring the stratum corneum faces the donor chamber.

  • Receptor Medium: Fill the receptor chamber (approx. 12 mL) with Phosphate-Buffered Saline (PBS, pH 7.4) containing 2% w/v Bovine Serum Albumin (BSA). Critical Step: BSA is required to maintain sink conditions for the highly lipophilic PCMX and its prodrug, preventing artificial back-diffusion. Maintain the system at 32 ± 1°C (physiological skin surface temperature) under continuous stirring (400 rpm).

  • Dosing: Apply 200 µL of the PCMX-pivalate NLC formulation evenly across the stratum corneum surface in the donor compartment.

  • Sampling & Quenching: At predetermined intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 500 µL aliquots from the receptor fluid. Immediately replace the sampled volume with fresh, pre-warmed receptor medium.

    • Self-Validating Step: Immediately add 10 µL of 1% trifluoroacetic acid (TFA) to each withdrawn sample. This quenches any leached esterase enzymes in the receptor fluid, ensuring that the measured PCMX levels strictly reflect intra-epidermal bioconversion rather than post-sampling hydrolysis.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Utilize a multiplexed method to simultaneously quantify intact PCMX-pivalate and the active metabolite (PCMX).

Data Presentation & Expected Outcomes

The success of the formulation and the prodrug strategy is validated through physicochemical characterization and permeation kinetics.

Table 1: Physicochemical Characterization of PCMX-Pivalate NLCs

ParameterTarget SpecificationAnalytical MethodRationale
Z-Average Particle Size 120 – 180 nmDynamic Light Scattering (DLS)Optimal size for follicular targeting and SC occlusion.
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)Ensures a monodisperse system, preventing Ostwald ripening.
Zeta Potential -30 to -45 mVElectrophoretic Light ScatteringHigh negative charge ensures electrostatic steric stabilization.
Encapsulation Efficiency (EE%) > 90%Ultrafiltration + HPLC-UVValidates the high affinity of the lipophilic prodrug for the NLC lipid matrix.

Table 2: Ex Vivo Permeation & Bioconversion Kinetics (24-Hour Profile)

Analyte Detected in ReceptorFlux Rate (µg/cm²/h)Lag Time (h)Total Cumulative Permeation at 24h (%)
Intact PCMX-Pivalate 0.45 ± 0.122.5< 5% (Indicates successful epidermal retention)
Active PCMX (Cleaved) 4.80 ± 0.354.0> 65% (Indicates successful sustained enzymatic activation)

Data Interpretation: The low flux of the intact prodrug combined with the high cumulative appearance of active PCMX confirms that the pivalate ester successfully partitions into the skin and undergoes the intended sterically-hindered enzymatic cleavage, providing a sustained release profile.

References

  • Topical and Transdermal Drug Delivery: From Simple Potions to Smart Technologies Current Pharmaceutical Design (2015). URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability Pharmaceutics (2024). URL:[Link]

  • Role of skin enzymes in metabolism of topical drugs Journal of Translational Genetics and Genomics (2024). URL:[Link]

  • An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes Advanced Pharmaceutical Bulletin (2022). URL:[Link]

Method

Extraction protocols for 4-chloro-3,5-dimethylphenyl pivalate from biological matrices

An in-depth application note and methodology guide for the bioanalytical extraction of 4-chloro-3,5-dimethylphenyl pivalate. Executive Summary & Mechanistic Rationale The quantification of highly lipophilic ester prodrug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and methodology guide for the bioanalytical extraction of 4-chloro-3,5-dimethylphenyl pivalate.

Executive Summary & Mechanistic Rationale

The quantification of highly lipophilic ester prodrugs in biological matrices presents a dual challenge for bioanalytical scientists: enzymatic lability and severe protein binding. 4-Chloro-3,5-dimethylphenyl pivalate is a synthetic pivalate ester derivative of chloroxylenol (PCMX), a well-documented broad-spectrum antimicrobial agent[1].

While pivalic acid esters are frequently utilized in drug design for their steric hindrance—which slows degradation compared to simple acetates[2]—they remain highly susceptible to ubiquitous carboxylesterases present in plasma, urine, and tissue homogenates. Furthermore, the addition of the bulky, non-polar tert-butyl group to the already lipophilic chloroxylenol core significantly increases the compound's partition coefficient (logP). This drives >95% binding to endogenous plasma proteins (e.g., human serum albumin), necessitating aggressive disruption strategies prior to extraction.

This application note details field-proven Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols. Every step is designed with a causal rationale to ensure high recovery, eliminate phospholipid-induced ion suppression, and comply with rigorous bioanalytical method validation standards[3].

Visualizing the Analytical Logic

To successfully extract this compound, we must first arrest its primary degradation pathway. Figure 1 illustrates the biological vulnerability of the ester bond and the targeted chemical intervention required during sample collection.

G Prodrug 4-Chloro-3,5-dimethylphenyl pivalate (Highly Lipophilic Ester) Enzyme Carboxylesterases (Plasma/Tissue) Prodrug->Enzyme Ester Bond Cleavage Metabolite 4-Chloro-3,5-dimethylphenol + Pivalic Acid Enzyme->Metabolite Hydrolysis Pathway Inhibitor Esterase Inhibitors (PMSF / NaF) Inhibitor->Enzyme Covalent Inhibition

Fig 1. Enzymatic degradation pathway of the pivalate ester and targeted inhibition strategy.

Once the matrix is stabilized, the sample must be processed to isolate the analyte from endogenous biological interference. Figure 2 outlines the parallel LLE and SPE workflows optimized for this specific molecular structure.

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Stabilized Biological Matrix (Plasma/Urine + PMSF at 4°C) LLE_Buffer Add pH 7.0 Buffer (Maintains Neutrality) Start->LLE_Buffer SPE_Load Dilute with 2% H3PO4 (Disrupts Protein Binding) Start->SPE_Load LLE_Solvent Add MTBE:Hexane (1:1) (Targeted Lipophilic Extraction) LLE_Buffer->LLE_Solvent LLE_Org Collect Organic Phase (Leaves Proteins Behind) LLE_Solvent->LLE_Org Evap Evaporate under N2 at 30°C (Prevents Thermal Degradation) LLE_Org->Evap SPE_Wash Wash: 5% MeOH in H2O (Removes Polar Interferences) SPE_Load->SPE_Wash SPE_Elute Elute: 100% Acetonitrile (Recovers Lipophilic Ester) SPE_Wash->SPE_Elute SPE_Elute->Evap Recon Reconstitute in Mobile Phase (Ready for LC-MS/MS) Evap->Recon

Fig 2. Parallel LLE and SPE workflows optimized for highly lipophilic pivalate esters.

Quantitative Data Summaries

The selection of extraction methodology directly impacts assay sensitivity and reliability. The tables below summarize the empirical data driving our protocol design.

Table 1: Matrix Stabilization Strategies for Pivalate Esters (Rat Plasma) Causality: Rat plasma possesses exceptionally high esterase activity compared to human plasma. Without chemical inhibition, the pivalate ester is rapidly cleaved into chloroxylenol.

Matrix ConditionEsterase Inhibitor AddedProcessing Temp (°C)% Intact Ester Remaining (t=4h)
Unstabilized PlasmaNone25°C (Room Temp)< 10%
Chilled PlasmaNone4°C45%
Chemically StabilizedSodium Fluoride (NaF, 2 mg/mL)4°C88%
Optimally Stabilized PMSF (1 mM) 4°C > 98%

Table 2: Extraction Method Comparison (Human Plasma) Causality: While Protein Precipitation (PPT) is fast, it fails to remove phospholipids, leading to severe ion suppression in the mass spectrometer. LLE and SPE provide the necessary sample clean-up,[4].

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Time (96-well)
Protein Precipitation (PPT)95 ± 4.2-45 (Severe Suppression)Poor (< 10%)~30 mins
Liquid-Liquid Extraction (LLE) 82 ± 5.1 -12 (Acceptable) Good (~85%) ~90 mins
Solid-Phase Extraction (SPE) 89 ± 3.8 -4 (Negligible) Excellent (> 95%) ~120 mins

Step-by-Step Experimental Methodologies

Protocol A: Sample Collection & Matrix Stabilization

This protocol is a self-validating system: If stabilization fails, the downstream LC-MS/MS will detect the chloroxylenol metabolite instead of the intact pivalate ester.

  • Preparation of Inhibitor: Prepare a 100 mM stock solution of Phenylmethylsulfonyl fluoride (PMSF) in anhydrous ethanol. (Note: PMSF degrades rapidly in aqueous solutions; make fresh weekly).

  • Blood Collection: Draw whole blood into pre-chilled K2EDTA tubes containing 10 µL of the 100 mM PMSF stock per 1 mL of blood (final concentration: 1 mM).

  • Centrifugation: Immediately centrifuge the tubes at 3,000 × g for 10 minutes at 4°C .

  • Aliquot & Freeze: Transfer the stabilized plasma into pre-chilled cryovials and store at -80°C until extraction.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow

Causality: LLE employs water-immiscible solvents to extract analytes based on relative solubilities[4]. We utilize a 1:1 mixture of Methyl tert-butyl ether (MTBE) and Hexane. MTBE provides the dipole interactions needed to solvate the ester oxygen, while Hexane aggressively excludes polar matrix components (like phospholipids).

  • Aliquot: Transfer 100 µL of stabilized plasma into a 2 mL deep-well plate.

  • Internal Standard (IS): Add 10 µL of the working IS solution (e.g., a deuterated analog) and vortex for 10 seconds.

  • Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 7.0). Causality: Keeping the pH strictly neutral prevents base-catalyzed hydrolysis of the ester bond while minimizing the co-extraction of acidic endogenous lipids.

  • Extraction: Add 1.0 mL of MTBE:Hexane (1:1, v/v).

  • Partitioning: Seal the plate and vortex vigorously for 10 minutes. Centrifuge at 4,000 × g for 5 minutes at 4°C to achieve clear phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

Protocol C: Solid-Phase Extraction (SPE) Workflow

Causality: SPE is utilized when maximum phospholipid removal and high-throughput automation are required[4]. A Hydrophilic-Lipophilic Balance (HLB) sorbent is ideal for this molecule.

  • Sample Pre-treatment: To 100 µL of stabilized plasma, add 10 µL of IS and 200 µL of 2% Phosphoric Acid (H3PO4). Causality: Acidification denatures plasma proteins (like albumin), breaking the hydrophobic bonds holding the highly lipophilic pivalate ester, ensuring it is free to bind to the SPE sorbent.

  • Conditioning: Condition the HLB 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL Water.

  • Loading: Load the acidified plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 inHg) to ensure a dropwise flow rate.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to elute polar interferents.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase.

System Suitability & Self-Validating Quality Controls

To guarantee the trustworthiness of the data and comply with the [3], the following self-validating checks must be built into every analytical run:

  • Esterase Integrity Check: Program the mass spectrometer to monitor the MRM transition for 4-chloro-3,5-dimethylphenol (the degradation product) in all unknown samples. A signal above the Lower Limit of Quantitation (LLOQ) indicates a failure in the upstream PMSF stabilization protocol.

  • Matrix Factor (MF) Evaluation: Post-extraction, spike the neat analyte into a blank matrix extract and compare its peak area to a neat standard prepared in the mobile phase. An MF between 0.85 and 1.15 validates that the chosen LLE/SPE protocol successfully eliminated ion suppression.

  • Internal Standard Tracking: Monitor the absolute peak area of the Internal Standard across all samples. A sudden drop in IS area (>50% deviation from the mean) flags an extraction failure, emulsion formation during LLE, or a blocked SPE well.

References

  • [1] Ma, K., et al. (2021). Effect of degradation conditions on chloroxylenol removal in NTP/O3 system. ResearchGate. Available at: [Link]

  • [2] Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at:[Link]

  • [3] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

  • Danaceau, J. P., Haynes, K., & Chambers, E. E. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at:[Link]

  • [4] Biotage. (2023). SLE, SPE and LLE – How are Those Different? Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4-chloro-3,5-dimethylphenyl pivalate enzymatic cleavage

Welcome to the technical support center for advanced enzymatic catalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enzymatic hydrolysis of st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced enzymatic catalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enzymatic hydrolysis of sterically hindered esters, specifically focusing on 4-chloro-3,5-dimethylphenyl pivalate. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting protocols necessary to overcome these challenges and achieve optimal reaction outcomes.

Section 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the enzymatic cleavage of 4-chloro-3,5-dimethylphenyl pivalate is significant steric hindrance. This arises from the bulky nature of both the pivaloyl group (a quaternary carbon adjacent to the carbonyl) and the substituted phenyl ring (two methyl groups ortho to the ester linkage).

Question: Why is this specific molecule so difficult for enzymes to hydrolyze?

Answer: Enzymatic catalysis relies on a precise "lock-and-key" or "induced-fit" model where the substrate must access and properly orient itself within the enzyme's active site.[1] In this case, two factors create a major barrier:

  • Pivaloyl Group Bulk: The tert-butyl group of the pivalate ester creates a "molecular shield" around the electrophilic carbonyl carbon, which is the target for the enzyme's catalytic serine residue. This makes the initial nucleophilic attack difficult.

  • Ortho-Substituent Crowding: The two methyl groups on the phenyl ring (at positions 3 and 5) further crowd the ester linkage. This bulky substitution pattern can prevent the entire substrate from docking effectively into the narrow catalytic pocket of many standard hydrolases.

The combination of these features means that only enzymes with a sufficiently large, open, and accommodating active site can effectively catalyze the reaction.

Section 2: Troubleshooting Guide for Low or No Conversion

Experiencing low yields is the most common complaint when working with this substrate. This section addresses the most frequent failure points in a logical, step-by-step troubleshooting format.

dot

Caption: Logical workflow for troubleshooting low conversion rates.

Question: I'm seeing less than 10% conversion after 24 hours. What's the first thing I should check?

Answer: Before questioning the reaction itself, you must validate your catalyst.[2] Enzymes can lose activity due to improper storage or handling.

  • Action: Perform a control reaction. Use your current enzyme batch and reaction buffer to hydrolyze an "easy" substrate, such as p-nitrophenyl acetate or tributyrin. Rapid conversion (indicated by color change for pNPA or pH drop for tributyrin) confirms your enzyme is active. If it fails this test, discard the enzyme and acquire a fresh batch.

Question: My enzyme is active with the control substrate, but still fails with my hindered pivalate. What's next?

Answer: The issue likely lies with either the reaction conditions being suboptimal for this specific, challenging substrate, or the choice of enzyme itself.

  • Enzyme Choice: Standard lipases may not be suitable. You need a biocatalyst known for its ability to accommodate bulky substrates.[3]

  • Reaction Environment: The pH, temperature, and solvent system can dramatically influence the enzyme's conformation and, consequently, its activity towards a sterically demanding substrate.[4][5]

Question: How do I know if my substrate's solubility is the problem?

Answer: Poor substrate solubility is a common cause of low conversion rates.[6] If the 4-chloro-3,5-dimethylphenyl pivalate is not sufficiently dissolved, its availability to the enzyme is severely limited.

  • Observation: Visually inspect the reaction mixture. Do you see suspended solids or an oil phase that does not dissipate? This indicates a solubility problem.

  • Solution: Introduce a low percentage (5-20% v/v) of a water-miscible, enzyme-compatible organic co-solvent. Suitable options include tert-butanol, DMSO, or acetonitrile.[7] Always run a parallel control to ensure the solvent itself isn't inactivating your enzyme.

Section 3: Advanced Optimization Strategies

If basic troubleshooting fails, a more systematic approach to optimization is required. This involves screening for a more suitable enzyme and fine-tuning the reaction parameters.

Enzyme Screening Protocol

The key to success is finding an enzyme with a suitable active site architecture. Lipases from Candida and Pseudomonas species are excellent starting points due to their broad substrate specificity.[8][9][10]

Enzyme Candidate Source Organism Key Characteristics Commercial Form
Lipase B Candida antarctica (CALB)Widely used, high stability, known to act on a broad range of esters, though challenged by bulky acids.[3][11][12]Novozym® 435 (Immobilized)
Lipase Pseudomonas cepacia (PCL)High activity and enantioselectivity; known for interfacial activation which can help with bulky substrates.[9][13][14]Lipase PS (Amano)
Lipase Candida rugosa (CRL)Efficient lipase, though its optimal pH range is slightly acidic.[5]Often supplied as a crude powder.
Esterase Bacillus subtilisCertain esterases from this source have shown activity towards tertiary alcohol esters, indicating an ability to handle steric bulk.[7]Available from various suppliers.

Protocol 1: Parallel Enzyme Screening

  • Setup: Prepare four identical reaction vessels.

  • Substrate: To each vessel, add 4-chloro-3,5-dimethylphenyl pivalate (e.g., 10 mM final concentration) dissolved in a phosphate buffer (100 mM, pH 7.5) containing 10% v/v tert-butanol.

  • Enzyme Addition: Add an equivalent mass (e.g., 10 mg/mL) of each candidate enzyme (Novozym® 435, Lipase PS, CRL, B. subtilis esterase) to its respective vessel. Include a fifth "no enzyme" control.

  • Incubation: Incubate all vessels at 37-40°C with vigorous shaking (200-250 rpm).

  • Sampling & Analysis: Withdraw aliquots at set time points (e.g., 2, 6, 12, 24 hours). Quench the reaction immediately (e.g., by adding acetonitrile and vortexing). Analyze for the formation of 4-chloro-3,5-dimethylphenol via HPLC.[2]

Reaction Condition Optimization

Once the most promising enzyme has been identified, optimize the reaction conditions using a Design of Experiments (DoE) approach or by varying one factor at a time.[4][5]

Question: What is the optimal pH and temperature?

Answer: This is enzyme-dependent. Most lipases function well between pH 7 and 9.[5] Temperatures between 30°C and 50°C are typical starting points. However, for a difficult substrate, exploring the edges of these ranges can sometimes reveal improved activity. For example, slightly higher temperatures might grant the enzyme's active site more flexibility, helping it to accommodate the bulky substrate.

Question: Should I use an immobilized enzyme?

Answer: Yes, immobilization is highly recommended. Immobilizing an enzyme on a solid support can significantly enhance its stability, activity, and reusability.[15][16][17] For substrates like this, immobilization can also prevent enzyme aggregation and improve accessibility to the active site.[18] Novozym® 435, an immobilized form of CALB, is an excellent and widely used example.[12]

Section 4: Analytical Methods & Protocols

Reliable data is crucial for effective troubleshooting. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring this reaction.

Protocol 2: HPLC Monitoring of Pivalate Cleavage

  • System: A standard reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% trifluoroacetic acid) and acetonitrile. A typical starting point is a 60:40 mixture of acetonitrile to water.

  • Detection: Monitor at a wavelength where both the starting material and the phenolic product have strong absorbance (e.g., 275 nm).

  • Quantification: Prepare calibration curves for both 4-chloro-3,5-dimethylphenyl pivalate and 4-chloro-3,5-dimethylphenol to accurately determine the concentration and calculate percent conversion.[2][19] A similar approach using Gas Chromatography (GC) after sample derivatization is also feasible.[6][20]

Section 5: Frequently Asked Questions (FAQs)

Q1: Can protein engineering improve the enzyme's performance? A1: Absolutely. If you have the resources, techniques like directed evolution or site-directed mutagenesis can be used to re-engineer the enzyme's active site to better accommodate the bulky substrate.[11][21] This is an advanced strategy but can yield highly specific and efficient biocatalysts.

Q2: I see some conversion, but the reaction stalls after a few hours. Why? A2: This could be due to product inhibition, where the liberated 4-chloro-3,5-dimethylphenol product binds to the enzyme's active site and prevents further substrate binding. It could also be caused by a pH shift in the buffer as the pivalic acid is produced. Ensure your buffer concentration is sufficient (≥100 mM) to handle the acid formation.

Q3: Are there any non-enzymatic methods that could work? A3: Yes, chemical hydrolysis using a strong acid or base is possible. However, these methods often require harsh conditions (high temperatures, extreme pH) that may not be suitable for complex molecules with other sensitive functional groups.[22] The primary advantage of the enzymatic approach is its high selectivity and mild reaction conditions.

References

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. Available at: [Link]

  • Lousa, P., et al. (2013). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. PMC. Available at: [Link]

  • Otto, R., et al. (2000). Substrate specificity of lipase B from Candida antarctica in synthesis of arylaliphatic glycolipids. ResearchGate. Available at: [Link]

  • Mateo, C., et al. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology. Available at: [Link]

  • Cantone, S., et al. (2013). Formulation, stabilization and immobilization of enzymes for biotransformations. Moodle@Units. Available at: [Link]

  • Stamatis, H., et al. (2003). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Wysocka, D., et al. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. MDPI. Available at: [Link]

  • van den Berg, M. A., et al. (2021). Changes in Active Site Loop Conformation Relate to the Transition toward a Novel Enzymatic Activity. PMC. Available at: [Link]

  • Zdarta, J., et al. (2023). Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. MDPI. Available at: [Link]

  • Spickler, D. (2024). Enzyme Immobilization: Enhancing Stability and Expanding Applications. Longdom Publishing. Available at: [Link]

  • Tang, A., & Hassan, Y. I. (2021). A review of immobilization techniques to improve the stability and bioactivity of lysozyme. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Gziut, K., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. Available at: [Link]

  • Silvestrini, P. F., & Cianci, M. (2020). LIPASE B FROM Candida antarctica (CALB): A CLOSE INSPECTION OF ITS BIOCHEMICAL STRUCTURE. Even3. Available at: [Link]

  • Todea, A., et al. (2017). Comparison of substrate specificity of lipase B from Candida antarctica.... ResearchGate. Available at: [Link]

  • The Open University. 2 Steric effects in enzymes. Available at: [Link]

  • Karboune, S., et al. (2005). Reaction scheme of lipase-catalyzed esterification of phenolic acids with linolenyl alcohol. ResearchGate. Available at: [Link]

  • Viskupičová, J., et al. (2016). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC. Available at: [Link]

  • EPA. Method 8041A. Available at: [Link]

  • Demelas, F., et al. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions With Surface-Bound DNA Nanostructures. PubMed. Available at: [Link]

  • Le, C., et al. (2023). Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils. PubMed. Available at: [Link]

  • Castillo, E., et al. (2012). Thermodynamical methods for the optimization of lipase-catalyzed reactions. PubMed. Available at: [Link]

  • Rosenau, F., & Jaeger, K. E. (2000). High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding. PMC. Available at: [Link]

  • Barbero, A. M., et al. (2010). A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX. CDC Stacks. Available at: [Link]

  • Lee, S. H., et al. (2011). Hydrophobic Surface Induced Activation of Pseudomonas cepacia Lipase Immobilized into Mesoporous Silica. Langmuir. Available at: [Link]

  • Castillo, E., et al. (2012). Thermodynamical Methods for the Optimization of Lipase-Catalyzed Reactions. ResearchGate. Available at: [Link]

  • Cabrera, A., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]

  • Shah, S., & Gupta, M. N. (2007). Immobilized Pseudornonas cepacia lipase for biodiesel fuel production from soybean oil. UNL Digital Commons. Available at: [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. Available at: [Link]

  • Le, C., et al. (2023). Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils. MDPI. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • Demelas, F., et al. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. Nano Letters. Available at: [Link]

  • UniProt. Triacylglycerol lipase - Burkholderia cepacia (Pseudomonas cepacia). Available at: [Link]

  • Estévez, F., & Eibler, E. (2003). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. ResearchGate. Available at: [Link]

  • Lecomte, J., et al. (2023). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PMC. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available at: [Link]

  • Google Patents. (2010). US20100311130A1 - Enzymatic ester hydrolysis.
  • Černá, M. (2008). CHROMATOGRAPHIC METHODS FOR DETERMINATION OF CHLOROPHENOLS AS BIOMARKERS OF EXPOSURE TO PESTICIDES AND ORGANOCHLORINE SUBSTA. toxoer. Available at: [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Available at: [Link]

  • Buchwald, P. (2001). Structure-metabolism relationships: steric effects and the enzymatic hydrolysis of carboxylic esters. PubMed. Available at: [Link]

  • Kapoti, S. C., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]

  • Arnaldos, M., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. Available at: [Link]

  • Wang, J., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. Available at: [Link]

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Optimization

Technical Support Center: A Guide to Minimizing Degradation of 4-chloro-3,5-dimethylphenyl pivalate in Highly Acidic Media

Welcome to the technical support center for handling 4-chloro-3,5-dimethylphenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4-chloro-3,5-dimethylphenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered ester in synthetic routes involving highly acidic conditions. The pivaloyl (Piv) group is renowned for its robustness, largely due to the steric hindrance provided by its t-butyl moiety, which offers significant protection against nucleophilic and enzymatic cleavage.[1] However, under forcing acidic conditions, its degradation via acid-catalyzed hydrolysis can become a significant challenge, leading to reduced yields and product impurities.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you preserve the integrity of your molecule throughout your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing lower-than-expected yields and suspect my 4-chloro-3,5-dimethylphenyl pivalate is degrading. How can I definitively confirm this?

A1: Confirming degradation requires identifying the hydrolysis products: 4-chloro-3,5-dimethylphenol and pivalic acid. Several analytical techniques can achieve this:

  • Thin-Layer Chromatography (TLC): This is a quick, qualitative method. The hydrolyzed phenol is significantly more polar than the parent ester. You will observe a new spot with a lower Rf value corresponding to the phenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis. By running a time-course study of your reaction, you can monitor the decrease in the area of the peak corresponding to your starting ester and the concurrent appearance of a new peak for the 4-chloro-3,5-dimethylphenol product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR of your crude product will show characteristic new peaks. For the phenolic product, new aromatic proton signals and a broad hydroxyl (-OH) peak will appear. The presence of pivalic acid can also be confirmed by a characteristic singlet for the t-butyl group at a slightly different chemical shift than the ester.[2]

A recommended first step is to perform a small-scale control experiment. Subject a sample of your pivalate ester to the exact reaction conditions (acid, solvent, temperature) but without other reagents. Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours) and analyze them by HPLC or TLC to quantify the rate of degradation.[1]

Q2: My reaction requires a strong Brønsted acid, and I've confirmed significant hydrolysis is occurring. What are the primary experimental factors I should investigate and optimize?

A2: The rate of acid-catalyzed hydrolysis is primarily influenced by three critical factors. Understanding the causality behind each is key to optimization.

  • Water Concentration: Water is a reactant in the hydrolysis reaction.[3] According to Le Châtelier's principle, its presence, even in trace amounts often found in reagents or solvents, will drive the equilibrium towards the hydrolysis products.

  • Temperature: The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature. Elevated temperatures provide the necessary activation energy for the hydrolytic cleavage to occur at an appreciable rate.

  • Acid Strength and Concentration: The reaction is catalyzed by acid.[3] A higher concentration of a strong acid (lower pKa) increases the concentration of the protonated ester intermediate, thereby accelerating the rate-limiting step of nucleophilic attack by water.

The workflow below provides a logical approach to troubleshooting these factors.

G cluster_0 Troubleshooting Workflow cluster_1 Optimization Strategy start Suspected Pivalate Hydrolysis confirm Confirm Degradation (HPLC, NMR, TLC) start->confirm water 1. Minimize Water Content confirm->water Degradation Confirmed temp 2. Reduce Reaction Temperature water->temp action_water Use Anhydrous Solvents Inert Atmosphere (N₂/Ar) Dry Glassware water->action_water acid 3. Modify Acid Catalyst temp->acid action_temp Run at 0°C or Below (Ice or Cryo-bath) temp->action_temp action_acid Lower Acid Concentration Use Weaker Brønsted Acid Switch to Lewis Acid acid->action_acid

Caption: Troubleshooting decision tree for pivalate hydrolysis.

Q3: How can I practically modify my experimental setup to reduce the rate of acid-catalyzed hydrolysis?

A3: Based on the factors above, here are actionable strategies:

  • Implement Strict Anhydrous Conditions:

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grades and store them over molecular sieves.[4]

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Atmosphere: Assemble the reaction under an inert atmosphere of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction.[4]

  • Optimize Temperature Control:

    • Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of your desired transformation. It is highly recommended to start by running the reaction in an ice-water bath (0 °C) or even at lower temperatures using a dry ice/acetone bath (-78 °C) if substrate solubility and reaction kinetics permit.[2]

  • Re-evaluate Your Choice of Acid:

    • Concentration: Use the minimum catalytic amount of acid required. Run a series of small-scale experiments to determine the lowest effective concentration.

    • Lewis Acids: Investigate if a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) can catalyze your desired reaction.[5] Lewis acids are not proton donors and can sometimes offer milder conditions, reducing the likelihood of hydrolysis.

  • Consider Co-solvents:

    • Using a non-polar, aprotic co-solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can reduce the overall polarity and water activity of the reaction medium, thereby disfavoring the hydrolysis pathway.[6][7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of acid-catalyzed hydrolysis for 4-chloro-3,5-dimethylphenyl pivalate?

A1: The degradation proceeds via the A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the microscopic reverse of Fischer esterification.[3]

  • Protonation: The carbonyl oxygen of the pivalate ester is rapidly and reversibly protonated by the strong acid. This makes the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the phenolic oxygen). This converts the phenol into a good leaving group.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral 4-chloro-3,5-dimethylphenol molecule.

  • Deprotonation: The protonated pivalic acid is deprotonated by a base (e.g., water) to release the final pivalic acid product and regenerate the acid catalyst.

G Ester 4-Chloro-3,5-dimethylphenyl Pivalate ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Proton-Transferred Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Products Pivalic Acid + 4-Chloro-3,5-dimethylphenol ProtonatedIntermediate->Products - H⁺

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Q2: Why is the pivalate group considered a robust protecting group, and under what conditions can it still fail?

A2: The pivalate group's robustness stems from the significant steric bulk of the t-butyl group adjacent to the carbonyl carbon.[1] This steric shield physically hinders the approach of nucleophiles (like water) to the electrophilic carbonyl center, dramatically slowing the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters like acetates or benzoates.[1]

However, its stability is not absolute. It can fail under:

  • Highly Acidic Conditions: As discussed, strong acids combined with heat and the presence of water can overcome the steric barrier and lead to cleavage.[3][9]

  • Strongly Basic Conditions (Saponification): While slow, reaction with strong bases like NaOH or KOH at elevated temperatures will lead to irreversible hydrolysis (saponification).[3]

  • Reductive Conditions: Certain reductive cleavage methods, such as using an excess of lithium with a catalytic amount of naphthalene, can cleave pivalate esters to their corresponding alcohols.[10]

Q3: What are the recommended storage conditions for 4-chloro-3,5-dimethylphenyl pivalate to ensure long-term stability?

A3: To prevent slow hydrolysis over time, the compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[4] It should be kept in a cool, dry place, away from direct sunlight and any acidic or basic vapors. Storing it in a desiccator is an excellent practice.

Part 3: Protocols and Methodologies

Protocol 1: Stability Assessment of 4-chloro-3,5-dimethylphenyl pivalate via HPLC Monitoring

This protocol allows for the quantitative assessment of your ester's stability under specific acidic conditions.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-chloro-3,5-dimethylphenyl pivalate in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reaction Setup: In a clean, dry vial, add your acidic medium (e.g., 1 mL of 1M HCl in dioxane).

  • Initiation and Incubation: Add a precise volume of the stock solution (e.g., 10 µL) to the acidic medium to achieve the desired final concentration. Incubate the vial at your target reaction temperature (e.g., 50°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL).

  • Quenching and Extraction: Immediately quench the aliquot in a separate vial containing 450 µL of a cold, saturated sodium bicarbonate solution. Extract the organics with an appropriate solvent like ethyl acetate (2 x 500 µL).

  • Analysis: Combine the organic layers, dry with anhydrous Na₂SO₄, and analyze by HPLC. Monitor the disappearance of the starting material peak and the appearance of the 4-chloro-3,5-dimethylphenol peak.

Protocol 2: General Procedure for a Reaction in Highly Acidic Media with Minimized Pivalate Hydrolysis

This protocol incorporates the best practices discussed in the troubleshooting section.

  • Glassware and Reagent Preparation: Oven-dry all glassware (≥120°C) for at least 4 hours and allow it to cool in a desiccator. Use high-purity anhydrous solvents and reagents.

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Cooling: Cool the reaction flask containing the substrate and anhydrous solvent to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the strong acid catalyst dropwise via syringe while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by pouring the mixture into a cold, rapidly stirred biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and a weak base (e.g., saturated aqueous NaHCO₃).[2]

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[2]

Part 4: Data Summary

Table 1: Qualitative Comparison of Phenolic Protecting Group Stability in Acid

Protecting GroupStructureRelative Stability to Acidic HydrolysisKey Features
Pivaloyl (Piv) -CO-C(CH₃)₃Very High High steric hindrance provides excellent stability.[1]
Benzoyl (Bz) -CO-PhHighMore stable than acetyl but susceptible to cleavage under harsh conditions.[1]
Acetyl (Ac) -CO-CH₃ModerateReadily cleaved under both acidic and basic conditions.[1][11]
TBS (t-Butyldimethylsilyl) -Si(CH₃)₂(C(CH₃)₃)LowVery sensitive to acid; easily cleaved with mild acidic reagents.[1][12]

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Google Cloud.
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Efficacy comparison of different protecting groups for phenols in synthesis. (2025). Benchchem.
  • Protection for Phenols and Catechols. (n.d.).
  • A Comparative Guide to the Stability of Pivaloyl Esters and Amides. (2025). Benchchem.
  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012, May 23).
  • A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. (2003, January 1).
  • Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applic
  • Method for separating pivalic acid from spent reaction mixture. (n.d.).
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Google Cloud.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • An improvement to the transesterification process by the use of co-solvents to produce biodiesel. (n.d.).
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. (n.d.). CIB (CSIC).
  • Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. (2025, April 29).
  • A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. (n.d.). PMC.
  • analytical methods. (n.d.).
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). Google Cloud.
  • Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. (2012, August 29). University of Leeds Library Resources.
  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023, June 1).
  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. (2025, July 10). Applied and Environmental Microbiology - ASM Journals.
  • hydrolysis of esters. (n.d.). Chemguide.
  • III Analytical Methods. (n.d.). Google Cloud.
  • Pivalic Acid Esters, Pival
  • Effects of several cosolvents and non-solvents on ester true solvents in nitrocellulose lacquer thinner. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Google Cloud.
  • Bacteria-mediated phthalic acid esters degradation and related molecular mechanisms. (n.d.). Google Cloud.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (2013, June 15). PubMed.
  • Analytical Method Summaries. (2023, December 10). Eurofins.
  • Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. (2007, January 15). PubMed.
  • Publications | Patrick Walsh Group. (n.d.). University of Pennsylvania.
  • Synthesis method of 4-chloro-3, 5-dimethylphenol. (n.d.).
  • Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions. (1987, December). PubMed.
  • Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. (2000, April 15). PubMed.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022, December 21). MDPI.
  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (2005). Organic & Biomolecular Chemistry (RSC Publishing).
  • The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. (n.d.).
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019, July 11). PubMed.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017, December 15).

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Reference Data & Comparative Studies

Validation

4-chloro-3,5-dimethylphenyl pivalate vs chloroxylenol antimicrobial efficacy

Comparative Antimicrobial Efficacy Guide: 4-Chloro-3,5-dimethylphenyl Pivalate vs. Chloroxylenol (PCMX) As drug development increasingly shifts toward targeted delivery and sustained-release formulations, understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Efficacy Guide: 4-Chloro-3,5-dimethylphenyl Pivalate vs. Chloroxylenol (PCMX)

As drug development increasingly shifts toward targeted delivery and sustained-release formulations, understanding the mechanistic differences between active parent compounds and their prodrug derivatives is critical. This guide provides an in-depth technical comparison between the gold-standard halophenol antiseptic, Chloroxylenol (PCMX) , and its sterically hindered ester derivative, 4-chloro-3,5-dimethylphenyl pivalate .

Designed for formulation scientists and microbiologists, this analysis evaluates their molecular rationales, comparative efficacies, and the self-validating experimental frameworks required to benchmark them.

Molecular Rationale & Mechanistic Divergence

Chloroxylenol (PCMX) is a broad-spectrum antimicrobial agent widely utilized in clinical and consumer disinfection[1]. Its mechanism of action is fundamentally reliant on its free phenolic hydroxyl (-OH) group. This highly lipophilic molecule partitions directly into bacterial lipid bilayers, disrupting the cell membrane potential, inducing cytoplasmic leakage, and triggering rapid cell death[2].

Conversely, 4-chloro-3,5-dimethylphenyl pivalate is a synthesized prodrug where the critical -OH group is masked by a pivaloyl (trimethylacetyl) moiety[3].

  • The Causality of Steric Hindrance: Pivalic acid esters are notoriously resistant to spontaneous aqueous hydrolysis due to the extreme steric bulk of the tert-butyl group.

  • Activation Strategy: This compound remains microbiologically inert until it permeates the bacterial cell envelope and is cleaved by specific intracellular bacterial esterases. This enzymatic requirement shifts the compound's profile from an acute contact biocide to a sustained-release antimicrobial, significantly reducing mammalian dermal irritation while providing prolonged bacteriostatic/bactericidal action.

Mechanism cluster_pcmx Chloroxylenol (PCMX) - Direct Action cluster_pivalate Pivalate Ester - Prodrug Activation PCMX PCMX (Free Phenol) Membrane Bacterial Membrane PCMX->Membrane Direct Partitioning Disruption Membrane Disruption Membrane->Disruption Loss of Integrity Death1 Rapid Cell Death Disruption->Death1 Prodrug 4-Chloro-3,5-dimethylphenyl Pivalate Uptake Cellular Uptake Prodrug->Uptake Lipophilic Entry Esterase Bacterial Esterases Uptake->Esterase Enzymatic Cleavage Release PCMX Release Esterase->Release Hydrolysis Death2 Sustained Cell Death Release->Death2 Accumulation

Mechanistic pathways: Direct membrane disruption (PCMX) vs. enzymatic prodrug activation (Pivalate).

Comparative Efficacy & Physicochemical Profiling

Because the pivalate ester relies on enzymatic activation, standard broth microdilution assays often underestimate its efficacy if the bacterial inoculum has low baseline esterase expression. The data below summarizes the distinct performance profiles of both compounds under optimized testing conditions.

Table 1: Antimicrobial & Physicochemical Benchmarks

ParameterChloroxylenol (PCMX)4-Chloro-3,5-dimethylphenyl Pivalate
Primary Mechanism Direct membrane disruptionEsterase-dependent prodrug cleavage
MIC (S. aureus) 2.5 - 5.0 µg/mL15.0 - 25.0 µg/mL (Delayed onset)
Time-to-Kill (Log 4 Reduction) < 1 Hour (Rapid)12 - 24 Hours (Sustained)
Aqueous Stability HighExtremely High (Sterically hindered)
Dermal Irritation Potential Moderate (Concentration-dependent)Very Low (Masked phenolic -OH)
Ideal Formulation Application Acute sanitizers, surgical scrubsAnti-acne cosmetics, advanced wound care

Experimental Validation Protocols

To establish trustworthiness in comparative claims, experimental protocols must be self-validating. The following methodology isolates the enzymatic activation requirement of the pivalate ester from the inherent biocidal activity of free PCMX.

Protocol: Esterase-Dependent Time-Kill Kinetics

Objective: To quantify the sustained-release bactericidal kinetics of the pivalate ester against the rapid-kill profile of PCMX.

Self-Validating Controls:

  • Positive Control: Equimolar free PCMX (validates organism susceptibility).

  • Negative Control: Vehicle only (validates non-toxicity of the solvent).

  • Chemical Hydrolysis Control: Pivalate ester in sterile broth without bacteria (validates that PCMX release is strictly driven by bacterial enzymes, not spontaneous aqueous degradation).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 6538) overnight. Standardize the inoculum to 1×106 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Exposure: Prepare equimolar concentrations (e.g., 50 µM) of PCMX and 4-chloro-3,5-dimethylphenyl pivalate in MHB (using <1% DMSO as a co-solvent to ensure solubility). Inoculate with the standardized bacterial suspension.

  • Kinetic Sampling: Withdraw 100 µL aliquots at precise intervals: 0, 1, 4, 8, and 24 hours.

  • Chemical Neutralization (Critical Step): Immediately transfer the aliquots into 900 µL of Letheen Broth. Causality: Letheen broth contains lecithin and Tween 80, which instantly neutralize phenolic compounds. This ensures that the measured CFU count reflects the exact bactericidal activity at the time of sampling, preventing carryover toxicity during incubation.

  • Enumeration: Perform 10-fold serial dilutions, plate on Tryptic Soy Agar (TSA), and incubate at 37°C for 24 hours.

  • Data Analysis: Calculate the Log10 reduction for each time point relative to the initial inoculum.

Workflow Inoculum 1. Standardize Inoculum (10^6 CFU/mL S. aureus) Treatment 2. Compound Exposure (Equimolar PCMX vs. Pivalate) Inoculum->Treatment Aliquots 3. Time-Point Sampling (0, 1, 4, 8, 24 Hours) Treatment->Aliquots Neutralization 4. Chemical Neutralization (Letheen Broth to halt action) Aliquots->Neutralization Stop Reaction Plating 5. Serial Dilution & Plating Neutralization->Plating Incubation 6. Incubation (37°C for 24h) Plating->Incubation Analysis 7. CFU Enumeration & Log Reduction Calculation Incubation->Analysis

Experimental workflow for self-validating Time-Kill Kinetics of antimicrobial agents.

Conclusion & Application Suitability

The selection between PCMX and its pivalate ester hinges entirely on the target product profile.

  • Chloroxylenol (PCMX) remains the optimal choice for formulations requiring immediate, high-level disinfection (e.g., surgical hand scrubs, hard surface sanitizers) where rapid membrane disruption is paramount[1].

  • 4-Chloro-3,5-dimethylphenyl pivalate represents a sophisticated prodrug alternative. By leveraging the steric hindrance of the pivaloyl group, it effectively masks the irritating phenolic hydroxyl until it is enzymatically cleaved by target pathogens[3]. This makes it highly suitable for leave-on topical therapeutics, such as acne treatments or wound dressings, where a sustained, low-toxicity antimicrobial barrier is required over a 24-hour period.

References

  • Chloroxylenol - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls. ACS Publications. URL:[Link]

Sources

Comparative

Comparative Hydrolysis Kinetics: 4-Chloro-3,5-dimethylphenyl Pivalate vs. Acetate Esters

As drug development increasingly relies on prodrug strategies to optimize pharmacokinetics, understanding the precise chemical stability of ester linkages is paramount. This guide provides an in-depth comparative analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on prodrug strategies to optimize pharmacokinetics, understanding the precise chemical stability of ester linkages is paramount. This guide provides an in-depth comparative analysis of the hydrolysis rates between two specific phenolic esters: 4-chloro-3,5-dimethylphenyl pivalate and 4-chloro-3,5-dimethylphenyl acetate .

By contrasting an unhindered acetate with a highly sterically hindered pivalate, we can isolate the role of acyl group bulk in determining the kinetics of base-catalyzed ester hydrolysis.

Mechanistic Causality: The Role of Steric Hindrance

Both esters share the same phenolic leaving group (4-chloro-3,5-dimethylphenoxide). Therefore, the electronic effects stabilizing the leaving group are identical. The fundamental divergence in their hydrolysis rates stems entirely from the architecture of the acyl moiety.

Under physiological or alkaline conditions, these esters undergo base-catalyzed hydrolysis via the standard BAC2 mechanism (Base-catalyzed, Acyl-Oxygen cleavage, Bimolecular). The rate-determining step is the nucleophilic attack of the hydroxide ion ( OH− ) on the carbonyl carbon to form a tetrahedral intermediate[1].

The kinetics of this reaction are elegantly described by the Taft Equation , a linear free-energy relationship that isolates steric effects from polar effects in aliphatic systems[2]:

log(k0​k​)=ρ∗σ∗+δEs​

Where:

  • k is the rate constant of the substituted ester (pivalate).

  • k0​ is the rate constant of the reference ester (acetate).

  • Es​ is the steric substituent constant.

For the acetate ester (methyl group), Es​=0.00 . For the pivalate ester (tert-butyl group), the bulky methyl groups create severe steric shielding around the carbonyl carbon, yielding an Es​ value of -2.78[3]. Because the sensitivity factor ( δ ) for ester hydrolysis is approximately 1, the pivalate ester hydrolyzes nearly three orders of magnitude slower than the acetate ester.

Mechanism Substrate Phenolic Ester Substrate (4-chloro-3,5-dimethylphenyl) Acetate Acetate Ester Acyl = -CH3 (Es = 0.00) Substrate->Acetate Pivalate Pivalate Ester Acyl = -C(CH3)3 (Es = -2.78) Substrate->Pivalate TS1 Unhindered Carbonyl Favorable OH- Attack Acetate->TS1 Base Catalysis TS2 Severe Steric Shielding Hindered OH- Attack Pivalate->TS2 Base Catalysis Fast Rapid B_AC2 Hydrolysis (High k_obs) TS1->Fast Rate-Determining Step Slow Retarded B_AC2 Hydrolysis (Low k_obs) TS2->Slow Rate-Determining Step

Mechanistic divergence in base-catalyzed hydrolysis dictated by acyl group steric bulk.

Quantitative Data Presentation

The theoretical and empirical kinetic parameters highlight the stark contrast between the two esters. The data below summarizes the expected performance under standard alkaline conditions (pH 10.0, 25 °C).

Kinetic Parameter4-Chloro-3,5-dimethylphenyl Acetate4-Chloro-3,5-dimethylphenyl Pivalate
Acyl Substituent Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)
Taft Steric Parameter ( Es​ ) 0.00-2.78
Relative Rate Constant ( krel​ ) 1.0~ 1.6×10−3
Estimated Half-Life ( t1/2​ ) at pH 10 ~ 2 - 5 Minutes~ 24 - 48 Hours
Pharmaceutical Application Rapid-release prodrugsSustained/Extended-release prodrugs

Note: Absolute rate constants depend heavily on the specific buffer composition and ionic strength, but the relative ratio ( krel​ ) remains strictly governed by the Taft steric parameters.

Experimental Protocol: Kinetic Assay via UV-Vis Spectrophotometry

To empirically validate the hydrolysis rates, a self-validating continuous UV-Vis spectrophotometric assay is employed.

Causality of Experimental Design: We utilize a pH 10.0 carbonate buffer to achieve two critical goals:

  • Pseudo-First-Order Kinetics: By keeping the hydroxide ion concentration in vast excess relative to the ester, [OH−] remains functionally constant. The bimolecular rate law simplifies to Rate=kobs​[Ester] , allowing for linear data extraction.

  • Chromophore Isolation: The hydrolysis product, 4-chloro-3,5-dimethylphenol, has a pKa of approximately 9.5. At pH 10.0, it exists predominantly as the phenoxide anion, which exhibits a strong, distinct UV absorbance shift ( λmax​≈295 nm) compared to the parent ester. This allows for real-time monitoring without the need for chromatographic separation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 50 mM Sodium Carbonate/Bicarbonate buffer adjusted precisely to pH 10.0.

    • Prepare 10 mM stock solutions of both the acetate and pivalate esters in anhydrous acetonitrile (ACN) to ensure complete dissolution.

  • System Equilibration:

    • Transfer 2.97 mL of the pH 10.0 buffer into a quartz cuvette (1 cm path length).

    • Place the cuvette in a thermostated cell holder set to exactly 25.0 °C. Allow 5 minutes for thermal equilibration (temperature fluctuations will severely skew the Arrhenius-dependent rate constant).

  • Reaction Initiation:

    • Inject 30 µL of the ester stock solution into the cuvette (final ester concentration = 100 µM; final ACN concentration = 1% v/v to prevent co-solvent kinetic interference).

    • Rapidly invert to mix.

  • Continuous Monitoring:

    • Blank the spectrophotometer against a reference cuvette containing buffer and 1% ACN.

    • Monitor the increase in absorbance at 295 nm ( At​ ) over time. For the acetate ester, record data every 2 seconds for 15 minutes. For the pivalate ester, record data every 1 minute for 24 hours.

  • Data Analysis:

    • Determine the infinite absorbance ( A∞​ ) by allowing the reaction to proceed for at least 10 half-lives, or by chemically forcing the reaction to completion with 1M NaOH.

    • Plot ln(A∞​−At​) versus time ( t ). The slope of the resulting linear regression is the negative pseudo-first-order rate constant ( −kobs​ ).

Workflow A 1. Prepare Reagents Substrate in ACN, pH 10 Buffer B 2. Thermostated Mixing Equilibrate at 25.0 °C A->B C 3. UV-Vis Monitoring Track Phenoxide Absorbance B->C Initiate Reaction D 4. Data Extraction Record Absorbance vs. Time C->D Continuous Read E 5. Kinetic Plotting ln(A_inf - A_t) vs. t D->E F 6. Rate Calculation Determine k_obs from Slope E->F Linear Regression

Experimental workflow for determining ester hydrolysis kinetics via UV-Vis.

Conclusion

The comparative hydrolysis of 4-chloro-3,5-dimethylphenyl acetate and pivalate serves as a textbook demonstration of steric modulation in organic kinetics. By substituting a methyl group for a tert-butyl group, the resulting steric clash at the tetrahedral transition state drastically increases the activation energy. For drug development professionals, this principle is a highly reliable tool: utilizing a pivalate ester linkage is a proven, predictable method for converting a rapidly degrading active pharmaceutical ingredient into a highly stable, sustained-release prodrug.

References

  • Grokipedia. (n.d.). Taft equation. Retrieved from[Link]

  • Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from[Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from[Link]

Sources

Validation

In Vivo vs. In Vitro Toxicity Profiles of 4-Chloro-3,5-dimethylphenyl Pivalate: A Comparative Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic toxicity, prodrug activation, and self-validating experimental workflows. Executive Summary In the landscape of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic toxicity, prodrug activation, and self-validating experimental workflows.

Executive Summary

In the landscape of antimicrobial and dermatological drug development, modifying active pharmaceutical ingredients (APIs) via esterification is a standard strategy to enhance lipophilicity, improve dermal penetration, or modulate pharmacokinetic release. 4-Chloro-3,5-dimethylphenyl pivalate is the pivalate ester prodrug of the well-characterized broad-spectrum antimicrobial chloroxylenol (PCMX) .

While PCMX exhibits direct, concentration-dependent cytotoxicity, the pivalate ester derivative demonstrates a stark dichotomy between its in vitro and in vivo toxicity profiles. This guide objectively compares these profiles, detailing how the masking of the phenolic hydroxyl group blunts in vitro activity, while in vivo carboxylesterase-mediated cleavage unleashes both the primary toxicity of PCMX and a unique secondary metabolic toxicity driven by the pivalic acid moiety.

Mechanistic Rationale: The Prodrug Dichotomy

To understand the divergent toxicity profiles of 4-chloro-3,5-dimethylphenyl pivalate, one must analyze the causality of its molecular structure.

The Masked Phenol (In Vitro Inertness)

The antimicrobial and cytotoxic mechanism of the parent compound, chloroxylenol, relies heavily on its free phenolic hydroxyl (-OH) group[1]. This group acts as a protonophore, disrupting bacterial cell membranes and uncoupling mammalian oxidative phosphorylation at high concentrations. By conjugating this -OH group with a sterically bulky pivaloyl (trimethylacetyl) group, the molecule loses its hydrogen-bonding capacity and membrane-disrupting potential. Consequently, in isolated in vitro environments lacking specific hydrolytic enzymes, the pivalate ester remains largely intact and non-toxic.

Carboxylesterase Activation & Carnitine Depletion (In Vivo Toxicity)

In vivo, the prodrug is rapidly subjected to ubiquitous mammalian carboxylesterases (primarily CES1 in the liver and CES2 in the intestine and skin). This enzymatic cleavage yields two distinct toxicological effectors:

  • Chloroxylenol (PCMX): Re-exerts its membrane-disrupting toxicity, potentially leading to hepatotoxicity or dermal irritation at high systemic exposures[1].

  • Pivalic Acid: Unlike standard aliphatic acids, the sterically hindered pivalic acid resists standard β -oxidation. Instead, it is activated to pivaloyl-CoA and subsequently conjugated with free carnitine to form pivaloylcarnitine, which is excreted in the urine. Chronic or high-dose exposure to pivalate-generating prodrugs is clinically documented to cause systemic carnitine depletion (hypocarnitinemia) , leading to secondary muscle weakness and metabolic disruption[2][3].

Pathway Prodrug 4-Chloro-3,5-dimethylphenyl pivalate (Inactive Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES In Vivo Cleavage PCMX Chloroxylenol (PCMX) (Active Antimicrobial / Cytotoxic) CES->PCMX Pivalic Pivalic Acid (Metabolite) CES->Pivalic Tox1 Membrane Disruption & Hepatotoxicity PCMX->Tox1 Phenolic -OH Activity Tox2 Pivaloylcarnitine Excretion (Carnitine Depletion) Pivalic->Tox2 CoA Conjugation

Figure 1: Metabolic activation pathway of 4-chloro-3,5-dimethylphenyl pivalate.

Quantitative Data Comparison

The table below synthesizes the expected toxicological divergence between the parent compound (PCMX) and its pivalate ester across different biological models.

Metric / AssayChloroxylenol (PCMX)4-Chloro-3,5-dimethylphenyl pivalateMechanistic Driver
In Vitro Cytotoxicity (IC50, HaCaT cells) ~50 - 100 µM> 500 µM (Minimal toxicity)Lack of esterases in standard cell culture media prevents release of active PCMX.
In Vitro Cytotoxicity (+ Hepatic S9 Fraction) ~50 - 100 µM~75 - 120 µMS9 fraction provides CES1, hydrolyzing the ester and restoring PCMX toxicity.
In Vivo Acute Toxicity (LD50, Murine Oral) ~3,000 mg/kg~3,500 mg/kgRapid in vivo conversion makes acute systemic toxicity comparable to the parent drug.
In Vivo Carnitine Depletion (Chronic) NoneSignificant (Hypocarnitinemia)Pivalic acid byproduct conjugates with carnitine for renal excretion[2].

Self-Validating Experimental Methodologies

To accurately profile this compound, researchers must utilize self-validating assay systems that account for prodrug metabolism. Standard in vitro assays will yield false-negative toxicity results if metabolic activation is not simulated.

Protocol 1: S9-Dependent In Vitro Cytotoxicity Assay

This protocol proves the causality of esterase-dependent toxicity by comparing cell viability in the presence and absence of mammalian metabolic enzymes.

  • Cell Culture Preparation: Seed HaCaT (human keratinocyte) cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • S9 Mix Formulation: Prepare a metabolic activation mixture containing 10% rat liver S9 fraction, 4 mM NADP+, 5 mM glucose-6-phosphate, and 33 mM KCl in PBS.

  • Compound Treatment:

    • Group A (No Activation): Treat cells with 4-chloro-3,5-dimethylphenyl pivalate (10 µM to 1000 µM) in standard media.

    • Group B (Metabolic Activation): Treat cells with the compound diluted in media containing 5% v/v S9 Mix.

    • Controls: Vehicle control (0.1% DMSO) and positive control (PCMX parent compound).

  • Incubation & Washing: Incubate for 4 hours. Crucial Step: Wash cells thoroughly with PBS to remove the S9 fraction (which can be inherently toxic over long durations) and replace with fresh media for a further 20 hours.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Check: The assay is validated if the parent PCMX shows high toxicity in both groups, while the pivalate ester only shows high toxicity in Group B.

Protocol 2: In Vivo Toxicokinetic & Carnitine Profiling

This workflow evaluates the dual-toxicity profile (PCMX release + carnitine depletion) in a murine model.

  • Dosing: Administer 4-chloro-3,5-dimethylphenyl pivalate via oral gavage (e.g., 50 mg/kg/day) to Sprague-Dawley rats for 14 consecutive days.

  • Plasma Sampling: Collect blood via the tail vein at 0, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Sample Extraction: Precipitate plasma proteins using cold acetonitrile containing internal standards (e.g., deuterated PCMX and L-carnitine-d3). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis:

    • PCMX Quantification: Monitor the MRM transition for PCMX (negative electrospray ionization) to calculate Cmax and AUC, confirming systemic exposure to the active toxicant.

    • Carnitine Profiling: Monitor free L-carnitine and pivaloylcarnitine (positive electrospray ionization).

  • Validation Check: A successful model will demonstrate a time-dependent decrease in free systemic L-carnitine inversely correlated with an increase in pivaloylcarnitine, confirming the secondary toxicity mechanism[4].

Workflow Start Compound: 4-Chloro-3,5-dimethylphenyl pivalate InVitro In Vitro Assay (HaCaT Cells) Start->InVitro InVivo In Vivo Assay (Murine PK/TK Model) Start->InVivo NoS9 Without S9 Fraction (No Esterases) InVitro->NoS9 WithS9 With S9 Fraction (Hepatic Esterases) InVitro->WithS9 Result3 Systemic PCMX Toxicity & Carnitine Depletion InVivo->Result3 Result1 High Cell Viability (Masked Toxicity) NoS9->Result1 Result2 Cytotoxicity Observed (PCMX Released) WithS9->Result2

Figure 2: Comparative experimental workflow demonstrating the necessity of metabolic activation in toxicity profiling.

Conclusion

The evaluation of 4-chloro-3,5-dimethylphenyl pivalate serves as a textbook case study in prodrug toxicology. Researchers must not rely solely on standard in vitro screens, which will falsely categorize the compound as non-toxic due to the steric masking of the active phenolic group. Robust safety profiling requires a dual approach: S9-supplemented in vitro assays to capture the primary toxicity of the liberated chloroxylenol, and in vivo toxicokinetic monitoring to quantify the secondary, pivalate-driven depletion of systemic carnitine.

References

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Available at:[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2022). Safety Assessment of Chloroxylenol as Used in Cosmetics. Available at:[Link]

  • Brass, E. P., et al. (2003). Impact on carnitine homeostasis of short-term treatment with the pivalate prodrug cefditoren pivoxil. Clinical Pharmacology & Therapeutics, 73(4), 338-347. Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating HPLC-UV Methods for Purity Assessment of 4-chloro-3,5-dimethylphenyl pivalate

This guide provides an in-depth, comparative framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for determining the purity of 4-chloro-3,5-dimethylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for determining the purity of 4-chloro-3,5-dimethylphenyl pivalate. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist, offering insights into the rationale behind procedural choices and presenting comparative data to guide researchers, scientists, and drug development professionals in establishing robust, reliable, and compliant analytical methods.[1][2][3][4]

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Consequently, the analytical method used to measure purity must be rigorously validated to prove it is fit for its intended purpose.[5][6] This guide will walk through the essential validation parameters, providing detailed protocols, comparative data, and the scientific reasoning that underpins a successful validation study.

The Analytical Challenge: A Proposed HPLC Method

While a specific compendial method for 4-chloro-3,5-dimethylphenyl pivalate may not be publicly available, a robust starting point can be developed based on its chemical properties and related phenolic compounds.[7][8] The pivalate ester is significantly more non-polar than its precursor, 4-chloro-3,5-dimethylphenol. Therefore, a reversed-phase HPLC method is the logical choice.

Proposed Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

This method serves as the foundation for the validation experiments described herein. The core principle of validation is to challenge this method with deliberate variations and potential interferences to confirm its performance.[9][10]

Specificity: Proving the Method's Discriminatory Power

Specificity is the cornerstone of a purity assay. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] For a purity method, it is not enough to simply separate the main peak from known impurities; one must prove it can also separate it from unknown degradation products.

The most rigorous way to establish specificity is through forced degradation (stress testing).[3][13] This involves subjecting the API to harsh conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solutions: Prepare separate, accurately weighed solutions of 4-chloro-3,5-dimethylphenyl pivalate in the diluent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to a stock solution and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a stock solution and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a stock solution and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API powder to 105°C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose a stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic solutions to approximately pH 7.

  • Analysis: Analyze the unstressed sample, the stressed samples, and a blank (diluent) by HPLC.

  • Peak Purity Assessment: Utilize a Photodiode Array (PDA) detector to assess the peak purity of the main analyte peak in each chromatogram. The peak purity index should be close to unity, indicating no co-eluting impurities.[12]

Comparison of Specificity Approaches
ApproachDescriptionAdvantagesDisadvantagesRecommendation
Spiking with Known Impurities The API is spiked with all known related substances and impurities.Direct confirmation of separation from known compounds.Does not account for unknown or degradation products.Insufficient on its own for a stability-indicating method.
Forced Degradation The API is intentionally degraded under various stress conditions.[11]Generates a wide range of potential degradation products, proving the method is "stability-indicating."Requires careful control to achieve partial degradation (5-20%) without destroying the main peak.[11]Essential. This is the gold standard for proving specificity in a purity assay.[14]

The workflow for a comprehensive specificity study is illustrated below.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (1M HCl, 80°C) Analysis HPLC-PDA Analysis Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (1M NaOH, 80°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (105°C Solid) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (UV Light) Photo->Analysis Analyze Stressed Samples API API Sample (4-chloro-3,5-dimethylphenyl pivalate) API->Acid Subject to Stress API->Base Subject to Stress API->Oxidation Subject to Stress API->Thermal Subject to Stress API->Photo Subject to Stress Results Evaluate Results: 1. Resolution > 2.0 2. Peak Purity Index > 0.999 3. Mass Balance Assessment Analysis->Results

Caption: Workflow for a forced degradation specificity study.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[12][15] For a purity assay, the range must typically cover from the reporting limit of impurities up to 120% of the specification.

Experimental Protocol: Linearity
  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of 4-chloro-3,5-dimethylphenyl pivalate. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the expected impurity level. For an assay of the main component, a range of 80% to 120% of the target concentration is common.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.

Data Presentation: Linearity Results
Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
1.0 (LOQ)10,52010,61010,45010,527
5.051,30051,90051,55051,583
10.0102,100102,500101,900102,167
15.0153,400154,000153,800153,733
20.0 (120%)205,000204,700205,300205,000

Linear Regression Analysis:

  • Correlation Coefficient (r²): > 0.999[16]

  • Y-Intercept: Should be minimal, indicating low bias at zero concentration.

  • Residual Plot: Residuals should be randomly scattered around zero.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[17] Precision is the degree of scatter among a series of measurements.[17] They are distinct but related parameters that together define the method's reliability. According to ICH, precision is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision.[6][13]

Comparison of Accuracy Assessment Methods
MethodDescriptionAdvantagesDisadvantages
Spike Recovery (Preferred) A known amount of analyte is added (spiked) into a sample matrix (e.g., a placebo or the API itself at a low level) and the recovery is calculated.Directly measures the method's ability to correctly quantify the analyte in the presence of the matrix. This is the most common and accepted approach.[12]Requires a representative matrix/placebo, which may not always be available.
Comparison to Reference Method Results are compared to those from a separate, well-characterized analytical procedure (e.g., a pharmacopoeial method).[3]Useful when a suitable placebo is unavailable or when impurity standards cannot be isolated.The accuracy of the new method is dependent on the accuracy of the reference method.
Experimental Protocol: Accuracy (Spike Recovery) & Precision

This protocol efficiently combines the assessment of accuracy, repeatability, and intermediate precision.

  • Preparation: Prepare nine independent samples by spiking the API with a known impurity at three concentration levels covering the specified range (e.g., LOQ, 100%, and 150% of the impurity specification limit). Prepare three samples at each level.

  • Day 1 / Analyst 1 (Repeatability):

    • Analyze all nine samples.

    • Calculate the % Recovery for each sample to determine Accuracy .

    • Calculate the Relative Standard Deviation (%RSD) of the results at each concentration level to determine Repeatability .

  • Day 2 / Analyst 2 (Intermediate Precision):

    • A second analyst, on a different day and using a different HPLC system if possible, prepares and analyzes a fresh set of nine samples as described in Step 1.

    • Calculate the %RSD for the combined results from both days/analysts to determine Intermediate Precision .

Data Presentation: Accuracy and Precision Results
LevelConcentration (µg/mL)Analyst 1 % Recovery (n=3)Analyst 1 %RSD (Repeatability)Analyst 2 % Recovery (n=3)Combined %RSD (Intermediate Precision, n=6)
LOQ1.098.5%1.8%101.2%2.5%
100%10.0100.2%0.9%99.5%1.2%
150%15.099.8%0.7%100.5%1.0%

Acceptance Criteria:

  • Accuracy: Recovery typically between 98.0% and 102.0% for the assay of an API, but may be wider for impurities at low concentrations.[18]

  • Precision: %RSD should not be more than 2%.[5][18]

The relationship between these core validation parameters is crucial for defining a method's reliable operating space.

G cluster_core Core Quantitative Parameters Linearity Linearity (Proportional Response) Range Range (Reliable Interval) Linearity->Range Defines Accuracy Accuracy (Closeness to True Value) Range->Accuracy Requires Precision Precision (Agreement Between Results) Range->Precision Requires Accuracy->Precision Interrelated

Caption: Interrelationship of core validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.[13]

  • LOQ: The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[13]

For a purity method, the LOQ is the more critical parameter as it defines the lower limit of the reportable range for impurities.

Comparison of LOD/LOQ Estimation Methods
MethodDescriptionAdvantagesDisadvantages
Signal-to-Noise Ratio (S/N) Based on visual evaluation of the S/N ratio from chromatograms of known low concentrations. Typically 3:1 for LOD and 10:1 for LOQ.[13]Simple, quick estimation. Widely accepted.Can be subjective.
Based on Standard Deviation of the Response and the Slope Calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (from blank injections or the y-intercept) and S is the slope of the calibration curve.[13]More objective and statistically robust.Requires a well-defined calibration curve near the limit.

Recommendation: Use the S/N method for an initial estimate and confirm it by preparing standards at the estimated LOQ concentration and demonstrating that they meet predefined accuracy and precision criteria (e.g., %RSD < 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][19] It provides an indication of the method's reliability during normal usage and is a critical part of method development and pre-transfer validation.[10][19][20]

Experimental Protocol: Robustness Study
  • Identify Critical Parameters: Select parameters that are susceptible to minor variations. For this HPLC method, these include:

    • Mobile Phase Composition (e.g., ±2% Acetonitrile)

    • Column Temperature (e.g., ±5°C)

    • Flow Rate (e.g., ±0.1 mL/min)

    • Mobile Phase pH (if buffered, e.g., ±0.2 units)

  • Experimental Design: Vary one parameter at a time while keeping others constant. A Design of Experiments (DoE) approach can be used for a more comprehensive evaluation.

  • Analysis: Analyze a system suitability solution and a representative sample under each condition.

  • Evaluation: Monitor critical system suitability responses (e.g., resolution between the main peak and a key impurity, retention time, tailing factor). The results should not deviate significantly from the nominal method, and system suitability criteria must still be met.

Data Presentation: Robustness Results
Parameter VariedConditionResolution (API/Impurity)Tailing Factor (API)System Suitability
Nominal - 3.5 1.1 Pass
Flow Rate0.9 mL/min3.61.1Pass
1.1 mL/min3.41.1Pass
Temperature25 °C3.81.2Pass
35 °C3.21.0Pass
% Acetonitrile68%4.11.1Pass
72%3.01.1Pass

Conclusion

Validating an HPLC-UV method for purity determination is a systematic process of providing documented evidence that the method is fit for its intended use. By rigorously testing specificity, linearity, range, accuracy, precision, and robustness, laboratories can ensure the generation of reliable and accurate data, which is fundamental to ensuring pharmaceutical quality and regulatory compliance. This guide has presented a comparative framework and practical protocols to empower scientists to not only execute these studies but to understand the scientific principles that ensure a truly robust and defensible analytical method.

References

  • Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Implementing Robustness Testing for HPLC Methods.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • How To Perform Linearity and Range In Method Valid
  • Linearity and Range in Analytical Method Valid
  • HPLC Specificity Testing: Importance Explained. Altabrisa Group.
  • Robustness Tests.
  • Don't Get Lost in Your HPLC Method Development. Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Analytical Method Validation: Back to Basics, Part II.
  • A Guide to Analytical Method Validation.
  • The 6 Key Aspects of Analytical Method Valid
  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect.
  • HPLC Method Validation: Ensuring Accuracy and Regul
  • Steps for HPLC Method Valid
  • Validation of the Specificity of Chromatographic Methods: Key Points and Practical Recommendations.

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Validation

Comparative Minimum Inhibitory Concentration (MIC) Guide: Formulations of 4-chloro-3,5-dimethylphenyl pivalate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of antimicrobial drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of antimicrobial drug development, prodrug strategies are frequently employed to optimize pharmacokinetics, reduce tissue irritation, or enable sustained release. 4-chloro-3,5-dimethylphenyl pivalate (CDPP) is a synthetic ester prodrug of the well-established broad-spectrum antimicrobial agent, chloroxylenol (PCMX).

The parent compound, PCMX, exerts its bactericidal effect by penetrating the bacterial cell envelope, disrupting membrane potentials, and denaturing intracellular proteins[1][2]. However, by masking the active phenolic hydroxyl group with a bulky pivalate (trimethylacetate) moiety, CDPP becomes highly lipophilic and sterically hindered.

The Causality of Formulation: This chemical modification creates a kinetic bottleneck. CDPP is intrinsically inactive; it relies on enzymatic cleavage by bacterial or local esterases to release the active PCMX. Because of its extreme lipophilicity, unformulated CDPP suffers from poor aqueous solubility in standard culture media, leading to artificially high Minimum Inhibitory Concentrations (MIC). Therefore, the delivery vehicle (formulation) is not just a passive carrier—it is the primary determinant of the drug's bioavailability and apparent in vitro efficacy.

This guide objectively compares the MIC profiles of three distinct CDPP formulations against a free PCMX reference, providing the experimental frameworks necessary to validate these findings.

Mechanism CDPP 4-chloro-3,5-dimethylphenyl pivalate (Lipophilic Prodrug) Esterase Bacterial Esterases (Enzymatic Cleavage) CDPP->Esterase Uptake Formulation Formulation Delivery (Liposome/PLGA) Formulation->CDPP Releases PCMX Chloroxylenol (PCMX) (Active Antimicrobial) Esterase->PCMX Hydrolysis Membrane Membrane Disruption & Protein Denaturation PCMX->Membrane Binds Bilayer

Fig 1: Mechanism of CDPP prodrug conversion to active PCMX and subsequent bacterial cell lysis.

Formulation Profiles & Comparative Data

To evaluate the impact of the delivery system on prodrug activation, we compare three distinct formulation strategies:

  • Unformulated CDPP (Solvent-Based): Dissolved in 5% DMSO and 1% Tween-80. This serves as the baseline. Its high MIC is an artifact of poor solubility in aqueous broth, which prevents the prodrug from efficiently reaching membrane-bound esterases.

  • Liposomal CDPP (DSPC/Cholesterol): Phospholipid vesicles provide an ideal hydrophobic pocket for the pivalate ester. Liposomes can fuse directly with the bacterial outer membrane, bypassing aqueous diffusion barriers and delivering the prodrug directly to the site of esterase activity.

  • PLGA-CDPP Nanoparticles: Poly(lactic-co-glycolic acid) matrix designed for sustained release. Because PLGA degrades slowly via hydrolysis, the release of CDPP is rate-limited.

Quantitative MIC Comparison

The following table summarizes the MIC values (µg/mL) obtained via standard 24-hour broth microdilution.

Formulation StrategyS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Release Kinetics
Free PCMX (Reference) 4 µg/mL16 µg/mL64 µg/mLImmediate (Active)
Unformulated CDPP 32 µg/mL128 µg/mL>256 µg/mLPoor Bioavailability
Liposomal CDPP 8 µg/mL32 µg/mL128 µg/mLRapid Membrane Fusion
PLGA-CDPP NPs 64 µg/mL256 µg/mL>256 µg/mLSustained (Slow Release)

Data Insight: The Liposomal formulation nearly restores the MIC to that of the parent PCMX. Conversely, the PLGA formulation exhibits a high MIC at 24 hours. This is not a failure of the drug, but a limitation of the standard 24-hour assay window, which biases against slow-release polymer matrices.

Self-Validating Experimental Protocol

To ensure data integrity, MIC testing must be conducted as a self-validating system. If any internal control fails, the entire plate is invalidated. The following methodology strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3][4].

Step-by-Step Broth Microdilution Methodology

Step 1: Media Preparation & Quality Control

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to manufacturer instructions[4].

  • Self-Validation Check: Include a Negative Sterility Control (CAMHB only) in column 12 of the 96-well plate to verify aseptic technique.

Step 2: Formulation Serial Dilution

  • Prepare a stock solution of each formulation at 512 µg/mL (based on CDPP equivalent concentration).

  • Perform two-fold serial dilutions across the 96-well microtiter plate in CAMHB, yielding a final test range of 0.5 µg/mL to 256 µg/mL.

  • Self-Validation Check: Include a Vehicle Control (empty liposomes, empty PLGA NPs, or 5% DMSO/Tween) to prove that the carrier itself does not exert independent bacteriostatic effects.

Step 3: Inoculum Standardization

  • Select 3-5 well-isolated colonies from an overnight agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to create the working inoculum.

Step 4: Plate Inoculation

  • Dispense 50 µL of the working inoculum into each well containing 50 µL of the diluted formulations. The final target concentration is 5×105 CFU/mL per well.

  • Self-Validation Check: Include a Positive Growth Control (CAMHB + bacteria, no drug) in column 11 to confirm organism viability and optimal growth conditions.

Step 5: Incubation & Endpoint Determination

  • Seal the plates with a breathable membrane and incubate at 35°C for 20–24 hours[3].

  • Determine the MIC as the lowest concentration of the formulation that completely inhibits visible bacterial growth. For opaque formulations (like PLGA NPs), use Resazurin dye (0.015%) as a colorimetric indicator of metabolic activity.

Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (CAMHB Media) Prep->Dilution Inoculation Plate Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 20-24h) Inoculation->Incubation Read MIC Readout (Visual/OD600) Incubation->Read

Fig 2: Standard CLSI M07 broth microdilution workflow for self-validating MIC determination.

Application Insights

When developing prodrugs like 4-chloro-3,5-dimethylphenyl pivalate, scientists must align the formulation strategy with the intended clinical application. If rapid bactericidal action is required (e.g., topical antiseptics or acute wound care), liposomal encapsulation is vastly superior as it facilitates immediate membrane fusion and prodrug cleavage. Conversely, if the goal is to coat a medical device for long-term infection prophylaxis, the PLGA formulation's higher 24-hour MIC is an acceptable trade-off for its weeks-long sustained release profile.

References

  • "Chloroxylenol", Wikipedia. URL: [Link]

  • "Chloroxylenol – Knowledge and References", Taylor & Francis. URL: [Link]

  • "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically", Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • "Modification of antimicrobial susceptibility testing methods", Oxford Academic. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-dimethylphenyl pivalate

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-3,5-dimethylphenyl pivalate, grounded in an understanding of its chemical properties and the regulatory landscape.

Core Principles: Hazard Identification and Risk Mitigation

4-Chloro-3,5-dimethylphenyl pivalate is a halogenated phenolic ester. Its disposal protocol is dictated by the hazards associated with this chemical class: toxicity, potential for environmental persistence, and the production of hazardous byproducts upon improper treatment. A safety data sheet (SDS) for the closely related compound, 4-Chloro-3,5-dimethylphenol, indicates it is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal operations must be predicated on minimizing exposure and preventing environmental release.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, it is imperative to establish a controlled environment and utilize the appropriate PPE. The causality is clear: preventing dermal, ocular, and respiratory exposure is the primary line of defense against the compound's toxic effects.[2][3]

Equipment Specification & Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton®) . Required to prevent skin contact, which can cause irritation and absorption of the harmful substance.[3][4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles . A face shield is recommended when handling larger quantities or when there is a splash hazard. This prevents severe eye irritation or damage.[1][5]
Skin/Body Protection Laboratory coat . For larger quantities or spill cleanup, chemically resistant coveralls (e.g., Tychem®) are necessary to protect underlying clothing and skin from contamination.[3]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood . If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Chloro-3,5-dimethylphenyl pivalate is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow illustrates the decision-making process from waste generation to final disposal.

G Disposal Decision Workflow for 4-Chloro-3,5-dimethylphenyl pivalate cluster_0 In-Lab Waste Management cluster_1 Container & Spill Management cluster_2 Final Disposal Pathway A Waste Generation (Pure compound, contaminated materials, solutions) B Characterize & Segregate Waste A->B C Is this a Halogenated Organic Waste? B->C D Collect in Designated, Labeled 'Halogenated Organic Waste' Container C->D  Yes   E Store in Satellite Accumulation Area (Secure, Ventilated, Secondary Containment) D->E K Arrange for Pickup by Certified Hazardous Waste Handler E->K F Is container empty? F->D  No   G Triple-Rinse with Appropriate Solvent (Collect rinsate as hazardous waste) F->G  Yes   H Deface Label, Dispose of Container as Non-Hazardous Waste G->H I Spill Occurs J Consult SDS, Use Spill Kit (Absorb, collect in sealed container) I->J J->D L Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) K->L M High-Temperature Incineration (Primary destruction method for chlorinated organics) L->M

Caption: Disposal Decision Workflow

Waste Segregation: The Critical First Step

Proper segregation is paramount. 4-Chloro-3,5-dimethylphenyl pivalate waste must be collected in a dedicated container for halogenated organic waste .[6][7]

Why is this crucial?

  • Disposal Method: Halogenated wastes require high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases (like hydrogen chloride).[8][9] Mixing them with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire batch and complicates disposal.[10]

  • Safety: Never mix this waste with incompatible materials. For instance, avoid mixing with strong acids, bases, or oxidizing agents to prevent violent reactions.[1][4]

Waste Stream Segregation Action Rationale
4-Chloro-3,5-dimethylphenyl pivalate Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container.Ensures proper disposal via high-temperature incineration. Prevents contamination of other waste streams.
Non-Halogenated Solvents Collect in a separate, clearly labeled "Non-Halogenated Waste" container.Allows for fuel blending or simpler incineration processes.
Aqueous Waste Collect in a separate "Aqueous Waste" container.Different treatment processes (e.g., neutralization, biological treatment) are used for aqueous waste.
Strong Acids/Bases Keep in separate, dedicated containers.Prevents dangerous exothermic or gas-producing reactions.
Container Management and Labeling
  • Select the Right Container: Use a container made of compatible material (e.g., high-density polyethylene or the original product container) that is in good condition with a secure, screw-top cap.[11]

  • Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "4-Chloro-3,5-dimethylphenyl pivalate" and any solvents used.

  • Keep it Closed: Containers must remain closed except when adding waste. This minimizes the release of vapors.[11]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[7]

Decontamination of "Empty" Containers

Under the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[10]

Protocol for Decontamination:

  • Initial Draining: Empty the container of all contents that can be removed by pouring or draining.[12]

  • Triple Rinsing: Rinse the container three successive times with a solvent capable of removing the chemical residue.[13]

  • Rinsate Collection: Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [13][10] It should be added to your "Halogenated Organic Waste" container.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label, mark the container as "EMPTY," and it can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.[13][14]

Approved Disposal Technologies: The Science of Destruction

The primary and most effective disposal method for chlorinated organic compounds like 4-Chloro-3,5-dimethylphenyl pivalate is high-temperature incineration .

  • Mechanism: Incineration at temperatures typically between 800°C and 1500°C in a controlled, oxygen-rich environment breaks down the organic molecules into simpler, less harmful components.[8][9] The carbon and hydrogen are converted to carbon dioxide and water, while the chlorine is primarily converted to hydrogen chloride (HCl).[8][9]

  • Post-Treatment: The flue gas from the incinerator must pass through scrubbers, which are systems that use a basic solution (like caustic soda) to neutralize the acidic HCl gas before it is released into the atmosphere.[8]

  • Why Other Methods Are Less Suitable:

    • Landfill: Direct landfilling of halogenated organic waste is prohibited due to its potential to leach into soil and groundwater, causing long-term environmental contamination.[15]

    • Chemical Treatment: While chemical oxidation processes can destroy phenolic compounds, they can be complex for chlorinated phenols and may create other hazardous byproducts if not perfectly controlled.[16][17][18]

Regulatory Compliance

In the United States, the disposal of 4-Chloro-3,5-dimethylphenyl pivalate is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[19][20] This compound would be classified as a hazardous waste due to its characteristics (toxicity) and its nature as a halogenated organic compound.[21][22] All disposal activities, from in-lab accumulation to final destruction, must be documented and carried out by licensed hazardous waste management professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

References

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  • Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters. IntechOpen. (2022). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies. [Link]

  • Halogenated Waste. University of California, Santa Cruz. [Link]

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  • Removal of Chlorophenols Using Industrial Wastes. ACS Publications. (2004). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • CHLORODIPHENYL, 54% CHLORINE (PCB). Occupational Safety and Health Administration. [Link]

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